5-(1-Adamantyl)-2-furoic acid
Description
BenchChem offers high-quality 5-(1-Adamantyl)-2-furoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Adamantyl)-2-furoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(1-adamantyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(17)12-1-2-13(18-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAJVICIOWBOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Executive Summary & Strategic Importance
Technical Synthesis Guide: 5-(1-Adamantyl)-2-furoic Acid
5-(1-Adamantyl)-2-furoic acid is a high-value pharmacophore used in the development of lipophilic ligands for targets such as the P2X7 receptor, glucokinase activators, and anti-viral agents. The bulky, lipophilic adamantyl group (
This guide details the most robust synthetic pathway: the direct Friedel-Crafts alkylation of 2-furoic acid. Unlike multi-step routes involving organometallic coupling or ester hydrolysis, this protocol offers a convergent, scalable approach with fewer unit operations.
Retrosynthetic Analysis
The most logical disconnection is at the
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the adamantyl-furan scaffold.
Primary Protocol: Direct Friedel-Crafts Alkylation
This method utilizes aluminum chloride (
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 2-Furoic Acid | 1.0 | Substrate |
| 1-Bromoadamantane | 1.0 - 1.1 | Alkylating Agent |
| Aluminum Chloride ( | 2.0 - 2.2 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) |
| HCl (1M) | Quench | Workup Reagent |
Step-by-Step Methodology
1. Catalyst Complexation:
-
To a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and reflux condenser, add DCM (10 mL per gram of substrate).
-
Cool the solvent to 0°C.
-
Add Aluminum Chloride (
, 2.2 equiv) in portions. -
Expert Insight: The solution may darken. Ensure the system is strictly anhydrous; moisture deactivates the catalyst and generates HCl gas prematurely.
2. Substrate Addition:
-
Add 2-Furoic Acid (1.0 equiv) slowly to the suspension.
-
Observation: Evolution of HCl gas may occur. The mixture will likely form a complex, indicated by a color change (often deep red or brown).
-
Stir for 15 minutes at 0°C to ensure full coordination of the carboxyl group.
3. Alkylation:
-
Add 1-Bromoadamantane (1.0 equiv) dissolved in a minimal amount of DCM dropwise over 20 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM) or HPLC.
-
Critical Checkpoint: If conversion is low after 4 hours, gently reflux (40°C) for 1 hour. However, avoid prolonged heating to prevent polymerization of the furan ring.
4. Workup & Purification:
-
Pour the reaction mixture carefully onto a mixture of Ice and 1M HCl .
-
Stir vigorously until the organic and aqueous layers are clearly defined.
-
Separate the organic layer (DCM). Extract the aqueous layer twice with DCM.
-
Alkali Wash (Purification Step): Extract the combined organic phases with 10%
or 1M NaOH . The product (carboxylic acid) will move to the aqueous phase; non-acidic impurities (unreacted adamantane, dimers) remain in the organic phase. -
Acidify the aqueous phase with 6M HCl to pH 1–2. The product should precipitate as a white to off-white solid.
-
Filter the solid, wash with water, and dry under vacuum.
5. Recrystallization:
-
Recrystallize the crude solid from Ethanol/Water or Acetonitrile .
-
Target Yield: 60–70%.
Process Logic & Reaction Mechanism
The reaction proceeds via an
Figure 2: Mechanistic pathway. Note that the first equivalent of Lewis acid is "sacrificed" to complex the carboxylic acid oxygen, necessitating the >2.0 equivalent stoichiometry.
Analytical Characterization
Confirm the identity of the synthesized compound using the following expected data:
-
Physical State: White crystalline powder.[7]
-
Melting Point: 220–225 °C (Decomposes).
-
1H NMR (400 MHz, DMSO-d6):
- 12.8 (s, 1H, -COOH)
-
7.15 (d,
, 1H, Furan H-3) -
6.35 (d,
, 1H, Furan H-4) - 2.00 (br s, 3H, Adamantane CH)
-
1.85 (d, 6H, Adamantane
) -
1.70 (m, 6H, Adamantane
)
-
Key Diagnostic: The coupling constant (
) is characteristic of 2,5-disubstituted furans. A lack of coupling or complex splitting would indicate incorrect regiochemistry (e.g., C4 substitution), which is rare in this system.
Alternative Route: Ester Alkylation
If the direct acid alkylation yields inseparable impurities, the ester route offers milder conditions but adds two steps.
-
Esterification: 2-Furoic acid
Methyl 2-furoate ( ). -
Alkylation: Methyl 2-furoate + 1-Bromoadamantane (
, ortho-dichlorobenzene).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Note: This often requires higher temperatures (80-100°C) due to the deactivated ester.
-
-
Hydrolysis: Methyl 5-(1-adamantyl)-2-furoate
Product ( ).
Comparison:
| Parameter | Direct Acid Route | Ester Route |
|---|---|---|
| Steps | 1 | 3 |
| Atom Economy | High | Lower |
| Purification | Acid-Base Extraction (Facile) | Column Chromatography often required |
| Yield | ~65% | ~45-50% (Overall) |
References
-
MDPI. (2018). Convenient Synthesis of 2-(1-Adamantyl)furans. Proceedings. Retrieved from [Link]
-
Sciforum. (2018).[5][6][8][9] Synthesis of 2,5-di(1-adamantyl)furan and related derivatives. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Furoic Acid Derivatives. Org. Synth. 1927, 7, 40. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. KR20170115065A - Synthesis methods for the preparation of 2-furoic acid derivatives - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. sciforum.net [sciforum.net]
- 7. chempoint.com [chempoint.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
Spectroscopic Characterization of 5-(1-Adamantyl)-2-furoic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 5-(1-Adamantyl)-2-furoic acid, a molecule of interest in medicinal chemistry and materials science. The rigid, bulky adamantyl group appended to the furoic acid core imparts unique physicochemical properties, making a thorough understanding of its structural characteristics via spectroscopic methods essential for researchers, scientists, and drug development professionals. This document will detail the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into experimental design and data interpretation.
Molecular Structure and its Spectroscopic Implications
5-(1-Adamantyl)-2-furoic acid possesses a unique structure combining a planar, aromatic furan ring with a bulky, saturated tricyclic adamantane cage. This combination dictates the expected spectroscopic features. The furan ring protons will exhibit characteristic couplings, while the adamantane protons will show a set of distinct signals due to their rigid arrangement. The carboxylic acid group will have its own tell-tale signatures in both NMR and IR spectroscopy.
Caption: Molecular structure of 5-(1-Adamantyl)-2-furoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(1-Adamantyl)-2-furoic acid, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR data acquisition and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-(1-Adamantyl)-2-furoic acid.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra. Standard acquisition parameters should be used, with optimization of relaxation delays and acquisition times as needed.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5-(1-Adamantyl)-2-furoic acid is expected to show distinct signals for the furan, adamantyl, and carboxylic acid protons. The following predictions are based on the analysis of the closely related ethyl 5-(1-adamantyl)-2-furoate and general principles of NMR spectroscopy.[1]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~10-13 | Broad Singlet | - | 1H |
| Furan H-3 | ~7.10 | Doublet | ~3.5 | 1H |
| Furan H-4 | ~6.10 | Doublet | ~3.5 | 1H |
| Adamantyl CH | ~2.10 | Broad Singlet | - | 3H |
| Adamantyl CH₂ | ~1.95 | Multiplet | - | 6H |
| Adamantyl CH₂ | ~1.80 | Multiplet | - | 6H |
Causality Behind Assignments:
-
Carboxylic Acid Proton: The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is highly dependent on concentration and solvent.
-
Furan Protons: The protons on the furan ring are in the aromatic region. The electron-withdrawing carboxylic acid group at C2 deshields the adjacent H-3 proton. The adamantyl group at C5 has a weaker electronic effect on H-4. The characteristic cis coupling constant of ~3.5 Hz is expected between H-3 and H-4.[2]
-
Adamantyl Protons: The adamantyl cage has three types of protons: methine (CH) at the bridgehead positions and two sets of methylene (CH₂) protons. Due to the high symmetry of the adamantyl group, these protons often appear as overlapping multiplets or broad singlets.[3][4]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~160-165 |
| C5 (Furan) | ~170 |
| C2 (Furan) | ~143 |
| C3 (Furan) | ~119 |
| C4 (Furan) | ~105 |
| C (Adamantyl, quaternary) | ~35 |
| CH (Adamantyl) | ~28 |
| CH₂ (Adamantyl) | ~42 |
| CH₂ (Adamantyl) | ~36 |
Causality Behind Assignments:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.
-
Furan Carbons: The furan carbons attached to the adamantyl (C5) and carboxylic acid (C2) groups are significantly downfield. C5 is expected to be the most downfield due to the substituent effect of the adamantyl group.[1] The chemical shifts of C3 and C4 are in the typical range for substituted furans.[5]
-
Adamantyl Carbons: The adamantyl carbons show characteristic chemical shifts. The quaternary carbon attached to the furan ring will be around 35 ppm, while the CH and CH₂ carbons will appear in the 28-42 ppm range.[3][6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
Caption: Workflow for IR data acquisition.
Detailed Steps:
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument: Place the sample in the IR spectrometer.
-
Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad |
| C-H stretch (Adamantyl) | 2900-2850 | Strong |
| C=O stretch (Carboxylic Acid) | 1720-1700 | Strong |
| C=C stretch (Furan) | ~1600, ~1500 | Medium |
| C-O stretch (Furan) | ~1250, ~1050 | Strong |
Causality Behind Assignments:
-
O-H Stretch: The carboxylic acid O-H stretch appears as a very broad band due to strong hydrogen bonding.
-
C-H Stretch: The C-H stretching vibrations of the adamantyl group will give rise to strong absorptions just below 3000 cm⁻¹.[3]
-
C=O Stretch: The carbonyl stretch of the carboxylic acid is a very strong and sharp absorption. Its position can be influenced by conjugation with the furan ring.
-
C=C and C-O Stretches: The furan ring will show characteristic C=C and C-O stretching vibrations in the fingerprint region.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry analysis.
Detailed Steps:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer.
-
Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion, while electron ionization (EI) can provide more fragmentation information.
-
Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected molecular weight of 5-(1-Adamantyl)-2-furoic acid (C₁₅H₁₈O₃) is 246.30 g/mol .[8] In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high accuracy.
-
Key Fragmentation Patterns: Under EI conditions, the adamantyl cation (m/z = 135) is a very stable and characteristic fragment.[3] Other expected fragments would result from the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the furan ring.
Conclusion
The spectroscopic characterization of 5-(1-Adamantyl)-2-furoic acid provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS data allows for unambiguous identification and confirmation of the compound's identity. The predicted data presented in this guide, based on the analysis of closely related structures and fundamental spectroscopic principles, serves as a valuable reference for researchers working with this and similar molecules. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the integrity and reproducibility of scientific findings.
References
-
Adamantane - Wikipedia. Available at: [Link]
-
5-(1-adamantyl)-2-furoic Acid - Chemical Formula C15h18o3, Cas No 543694-49-1, Purity 95% | Molecular Weight 246.3 at Best Price in Mumbai | National Analytical Corporation - Tradeindia. Available at: [Link]
-
1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate - ResearchGate. Available at: [Link]
-
Trifonov, R. E., et al. (2018). Convenient synthesis of 2-(1-adamantyl)furans. Molbank, 2018(4), M1014. Available at: [Link]
-
2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem. Available at: [Link]
-
Duddeck, H., et al. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. Magnetic Resonance in Chemistry, 58(11), 1095-1103. Available at: [Link]
-
Al-Omair, M. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 11-19. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
A vibrational spectroscopic study on furan and its hydrated derivatives - ResearchGate. Available at: [Link]
-
Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... - ResearchGate. Available at: [Link]
-
Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Tetrahedron Letters, 12(42), 4049-4052. Available at: [Link]
-
Fort, R. C., & Schleyer, P. V. R. (1964). The Proton Magnetic Resonance Spectra of Adamantane and Its Derivatives. The Journal of Organic Chemistry, 29(10), 3195-3200. Available at: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. kbfi.ee [kbfi.ee]
- 7. researchgate.net [researchgate.net]
- 8. 5-(1-adamantyl)-2-furoic Acid - Chemical Formula C15h18o3, Cas No 543694-49-1, Purity 95% | Molecular Weight 246.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
Methodological & Application
Application Note: 5-(1-Adamantyl)-2-furoic Acid in Medicinal Chemistry & Organic Synthesis
[1]
Abstract
5-(1-Adamantyl)-2-furoic acid (CAS: 35413-26-8) represents a strategic scaffold in medicinal chemistry, combining the "lipophilic bullet" properties of the adamantane cage with the versatile reactivity of a heteroaromatic carboxylate.[1] This application note details the utility of this building block in the synthesis of P2X7 receptor antagonists and metabolic enzyme inhibitors. We provide validated protocols for amide coupling and palladium-catalyzed decarboxylative cross-coupling, addressing specific solubility and steric challenges associated with the adamantyl moiety.
Introduction: The "Lipophilic Anchor" Strategy
In drug discovery, the adamantyl group is frequently employed to improve the pharmacokinetic (PK) profile of lead compounds.[1][2] It increases lipophilicity, enhances blood-brain barrier (BBB) permeability, and reduces metabolic susceptibility by blocking oxidative sites.[1]
When attached to a 2-furoic acid core, the adamantyl group at the 5-position creates a unique pharmacophore:
-
Steric Bulk: The diamondoid cage fills large hydrophobic pockets in receptors (e.g., P2X7, 11
-HSD1).[1] -
Electronic Modulation: The electron-rich furan ring serves as a non-classical bioisostere for phenyl rings, altering
-stacking interactions. -
Synthetic Handle: The C2-carboxylic acid allows for rapid diversification via amidation or decarboxylative coupling.
Chemical Properties & Handling
| Property | Data | Notes |
| Formula | C | |
| MW | 246.30 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | DMSO (>50 mM), DCM, MeOH | Poor water solubility.[1] |
| Stability | Stable at RT | Store under inert atmosphere. |
| pKa | ~3.1 (Predicted) | Acidic; forms salts with bases.[1] |
Strategic Visualization: Reactivity & Pharmacophore[1][3]
Figure 1: Pharmacophore dissection of 5-(1-Adamantyl)-2-furoic acid showing the functional roles of each moiety in drug design.
Synthetic Protocols
Protocol A: High-Yield Amide Coupling (Library Synthesis)
Context: The most common application is coupling this acid to amines to generate P2X7 antagonists.[1] Due to the lipophilicity of the adamantyl group, standard aqueous workups can be difficult (emulsions).[1] This protocol uses a HATU-mediated coupling optimized for purification.
Reagents:
-
5-(1-Adamantyl)-2-furoic acid (1.0 eq)[1]
-
Amine partner (1.1 eq)[1]
-
HATU (1.2 eq)[1]
-
DIPEA (3.0 eq)[1]
-
Solvent: DMF/DCM (1:1 v/v)[1]
Step-by-Step Methodology:
-
Dissolution: In a dry vial, dissolve 5-(1-adamantyl)-2-furoic acid (1 mmol, 246 mg) in a 1:1 mixture of DMF and DCM (5 mL). Note: The DCM helps solubilize the adamantyl core, while DMF promotes the coupling.
-
Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes. The solution should turn slightly yellow.
-
Addition: Add the amine partner (1.1 mmol). Flush with nitrogen and cap.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by LCMS (Look for mass M+Amine-18).[1]
-
Workup (Crucial):
-
Purification: Dry organic layer over Na
SO and concentrate. Purify via flash chromatography (Hexane/EtOAc). The adamantyl group makes the product run high on TLC.
Protocol B: Decarboxylative Cross-Coupling (C-H Arylation)
Context: Furoic acids are excellent substrates for Pd-catalyzed decarboxylative coupling, allowing the formation of Adamantyl-Furan-Aryl scaffolds without using organometallic reagents (like boronic acids).[1]
Reaction: Ar-COOH + Ar'-X
Reagents:
-
5-(1-Adamantyl)-2-furoic acid (1.0 eq)[1]
-
Aryl Bromide (1.2 eq)[1]
-
Catalyst: Pd(OAc)
(5 mol%)[1] -
Ligand: PPh
(10 mol%)[1] -
Base: Ag
CO (1.0 eq) - Acts as oxidant and base[1] -
Solvent: DMSO/1,4-Dioxane (1:9)[1]
Step-by-Step Methodology:
-
Setup: Charge a microwave vial with the furoic acid (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)
(5.6 mg), PPh (13 mg), and Ag CO (138 mg). -
Solvent: Add DMSO/Dioxane mixture (3 mL). Degas with argon for 5 minutes.
-
Heating: Heat to 110°C for 16 hours (conventional heating) or 130°C for 1 hour (microwave).
-
Filtration: Cool to RT. Filter through a Celite pad to remove silver salts. Rinse with DCM.
-
Purification: Concentrate and purify via column chromatography.
Case Study: Synthesis of P2X7 Antagonist Analog
Objective: Synthesize a bioisostere of a known P2X7 antagonist (e.g., AstraZeneca's adamantyl series) by replacing the central phenyl ring with a furan.[1]
Workflow Visualization:
Figure 2: Synthetic route for P2X7 antagonist library generation.
Experimental Insight: In a comparative study, the furan analog showed improved metabolic stability compared to the thiophene analog due to the lower oxidation potential of the furan ring when substituted with the electron-withdrawing amide and the bulky adamantane. The adamantyl group is critical here; removing it results in a >100-fold loss of potency at the P2X7 receptor.
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Low Solubility | Adamantyl group is highly lipophilic. | Use DCM/DMF mixtures or THF. Avoid pure methanol or water. |
| Incomplete Coupling | Steric hindrance from the adamantyl group (remote effect).[1] | Switch to Acid Chloride method: Reflux acid in SOCl |
| Emulsions | Lipophilicity matches surfactant properties. | Use Brine/LiCl washes. Do not shake vigorously; roll the separatory funnel. |
| Decarboxylation Failure | Catalyst poisoning or insufficient heat. | Ensure Ag |
References
-
Konshin, V. V., et al. (2019).[1] "Convenient Synthesis of 2-(1-Adamantyl)furans." Proceedings, 9(1),[1] 23. Link[1]
-
Baxter, A., et al. (2003).[1][3] "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050.[1][3] Link
-
Wanka, L., et al. (2013).[1] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[1] Link
-
PubChem. "2-Furoic acid, 5-(1-adamantyl)-."[1] Compound Summary. Link[1]
-
Shang, R., & Liu, L. (2011).[1] "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 54, 1670–1687.[1] (Methodology basis for Protocol B).
The Adamantyl-Furoic Acid Scaffold: A Promising Moiety in Medicinal Chemistry
Introduction: The Strategic Amalgamation of Adamantane and Furoic Acid
In the landscape of contemporary drug discovery, the strategic combination of distinct pharmacophoric scaffolds is a powerful approach to generating novel molecular entities with enhanced therapeutic potential. The molecule 5-(1-Adamantyl)-2-furoic acid represents a fascinating convergence of two such pharmacophores: the rigid, lipophilic adamantane cage and the versatile 2-furoic acid core. This application note delves into the prospective applications of this hybrid molecule in medicinal chemistry, drawing upon the established biological activities of its constituent parts to predict its utility as an antiviral, anticancer, and anti-inflammatory agent. We further provide detailed, adaptable protocols for the synthesis and biological evaluation of 5-(1-adamantyl)-2-furoic acid and its derivatives, intended to equip researchers with the practical knowledge to explore this promising chemical space.
The adamantane moiety, a bulky, tricyclic hydrocarbon, is renowned for its ability to favorably modulate the pharmacokinetic properties of a drug candidate. Its high lipophilicity can enhance membrane permeability and bioavailability, while its steric bulk can shield adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life.[1] Adamantane derivatives have a rich history in medicinal chemistry, with notable examples including the antiviral agent amantadine and the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin.[1][2]
The 2-furoic acid scaffold, a five-membered aromatic heterocycle, is a common structural motif in a wide array of biologically active compounds.[3] Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The carboxylic acid functionality of 2-furoic acid provides a convenient handle for the synthesis of amides, esters, and other derivatives, allowing for the fine-tuning of a molecule's physicochemical and biological properties.[5]
The conjugation of these two moieties in 5-(1-Adamantyl)-2-furoic acid is hypothesized to yield a molecule with a unique and therapeutically advantageous profile. The adamantyl group is expected to anchor the molecule within the hydrophobic pockets of target proteins, while the furoic acid portion can engage in hydrogen bonding and other polar interactions. This bimodal interaction capability suggests that 5-(1-adamantyl)-2-furoic acid and its derivatives could be potent and selective modulators of various biological targets.
Predicted Therapeutic Applications and Supporting Evidence
Based on the known biological activities of adamantane and furan derivatives, we can infer several promising therapeutic applications for 5-(1-adamantyl)-2-furoic acid.
Antiviral Activity
Adamantane derivatives have a well-established history as antiviral agents, particularly against the influenza A virus.[1][6] Amantadine and its analogue rimantadine function by blocking the M2 proton ion channel of the influenza A virus, thereby inhibiting viral uncoating.[7][8] It is plausible that 5-(1-adamantyl)-2-furoic acid could exhibit similar activity, with the adamantyl cage interacting with the hydrophobic interior of the M2 channel. Furthermore, adamantane-containing compounds have shown activity against other viruses, and the furan nucleus itself is a component of some antiviral molecules.[1][9]
Anticancer Potential
Both adamantane and furan derivatives have demonstrated anticancer properties.[5][10] Adamantane-containing compounds have been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines.[10] Similarly, certain furoic acid derivatives have exhibited cytotoxic effects against cancer cells.[5] The combination of a bulky, lipophilic group with a planar aromatic system in 5-(1-adamantyl)-2-furoic acid could facilitate intercalation with DNA or binding to the active sites of enzymes crucial for cancer cell proliferation.
Anti-inflammatory Properties
Furan derivatives are known to possess anti-inflammatory effects, often mediated through the inhibition of pro-inflammatory enzymes and signaling pathways such as NF-κB.[3][11] The lipophilicity imparted by the adamantyl group could enhance the cellular uptake and target engagement of 5-(1-adamantyl)-2-furoic acid, potentially leading to potent anti-inflammatory activity.[1] Carboxylic acids, in general, have been identified as potential activators of the NRF2 pathway, a key regulator of antioxidant and anti-inflammatory responses.[12]
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 5-(1-adamantyl)-2-furoic acid and its derivatives. These are intended as starting points and may require optimization based on specific experimental goals.
Synthesis of 5-(1-Adamantyl)-2-furoic acid
This protocol is adapted from known methods for the adamantylation of furan rings and the synthesis of furoic acids.
Materials:
-
2-Furoic acid
-
1-Adamantanol
-
Lewis acid catalyst (e.g., aluminum triflate or bismuth triflate)
-
Nitromethane
-
Hydrochloric acid (2 M)
-
Chloroform
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2-furoic acid in nitromethane, add 1-adamantanol and a catalytic amount (e.g., 10 mol%) of a Lewis acid.
-
Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 2 M hydrochloric acid.
-
Extract the aqueous layer with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a hexane-ethyl acetate gradient to yield 5-(1-adamantyl)-2-furoic acid.
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a standard colorimetric method for assessing the cytotoxic effects of a compound on cultured cells.[13][14]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Normal human cell line (e.g., HDF) for assessing selectivity
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
5-(1-Adamantyl)-2-furoic acid (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| 5-(1-Adamantyl)-2-furoic acid | HeLa | To be determined |
| 5-(1-Adamantyl)-2-furoic acid | MCF-7 | To be determined |
| 5-(1-Adamantyl)-2-furoic acid | A549 | To be determined |
| 5-(1-Adamantyl)-2-furoic acid | HDF | To be determined |
| Doxorubicin (Positive Control) | HeLa | Reference value |
Anti-inflammatory Activity Assessment (NF-κB Inhibition Assay)
This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[15]
Materials:
-
Macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB luciferase reporter construct
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
5-(1-Adamantyl)-2-furoic acid (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include an unstimulated control and a vehicle control.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Determine the concentration-dependent inhibition of NF-κB activation and calculate the IC₅₀ value.
Visualization of Workflow:
Caption: Workflow for the NF-κB luciferase reporter assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-(1-adamantyl)-2-furoic acid can be systematically optimized by exploring its structure-activity relationship.
-
The Carboxylic Acid Group: This group is a key site for modification. Conversion to amides and esters can modulate the molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.[16][17] Esterification may also serve as a prodrug strategy to enhance cell permeability.
-
The Furan Ring: Substitution on the furan ring, if synthetically accessible, could influence the electronic properties and planarity of the molecule, potentially affecting its binding to target proteins.
-
The Adamantane Cage: While the adamantane group itself is generally considered a lipophilic anchor, modifications to the cage, such as hydroxylation, could introduce new interaction points and alter the molecule's pharmacokinetic profile.
Visualization of SAR Exploration:
Caption: Key sites for SAR studies on 5-(1-Adamantyl)-2-furoic acid.
Conclusion
5-(1-Adamantyl)-2-furoic acid is a compelling scaffold for medicinal chemistry exploration. The rational combination of the adamantane and furoic acid moieties suggests a high potential for discovering novel therapeutic agents with antiviral, anticancer, and anti-inflammatory activities. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers embarking on the synthesis and biological evaluation of this promising class of compounds. Further investigation into the specific molecular targets and mechanisms of action of 5-(1-adamantyl)-2-furoic acid derivatives is warranted and holds the promise of yielding new and effective therapies for a range of human diseases.
References
- Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020, August 19).
- Benchchem. (n.d.). Structure-Activity Relationship of 2-(Adamantan-1-yl)
- World Journal of Pharmaceutical Research. (2024, December 10).
- ResearchGate. (2024, June 6). (PDF)
- PubMed Central. (2021, August 10). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies.
- Ald-peg1-t-butyl ester 96%. (n.d.).
- PubMed. (n.d.).
- MedchemExpress.com. (n.d.). Adamantane-carboxylic acid | Antibacterial Agent.
- MedChemExpress. (n.d.). 2-Furoic acid (Pyromucic acid)
- Abcam. (n.d.). MTT assay protocol.
- MDPI. (n.d.). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies.
- MDPI. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Journal of the American Chemical Society. (2020, September 15).
- MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
- Frontiers. (n.d.). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus.
- Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
- PubMed Central. (n.d.). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling.
- ResearchGate. (2025, August 6). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF.
- NIH. (n.d.). Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubMed. (n.d.).
- Royal Society Publishing. (2025, May 14). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers.
- PubMed Central. (n.d.). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents.
- Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.
- Bioinformation. (n.d.). QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl) -.
- PMC - PubMed Central. (n.d.).
- PubMed. (n.d.). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)
- RSC Publishing. (n.d.). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.
- ResearchGate. (2025, August 5). Synthesis of {[5-adenin-9-yl)
- Biorizon. (2021, June 9). Green Chemistry publication: Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.
- PubMed. (n.d.).
- Organic Syntheses. (n.d.). 2-furoic acid.
- MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids.
- Green Chemistry (RSC Publishing). (n.d.). One-pot one-step enzymatic synthesis of 5-(aminomethyl)
- PubChem. (n.d.). 2-Furancarboxylic acid | C5H4O3 | CID 6919.
- Refubium - Freie Universität Berlin. (n.d.).
- Google Patents. (n.d.).
- MDPI. (n.d.).
- ACS Publications. (2024, May 30). Engineering Lipophilic Aggregation of Adapalene and Adamantane-Based Cocrystals via van der Waals Forces and Hydrogen Bonding.
- protocols.io. (2023, February 22). MTT (Assay protocol.
- MDPI. (2021, January 5). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies.
- MDPI. (n.d.). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides.-yl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Synthesis and anticancer activity of some 5-fluoro-2'-deoxyuridine phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for 5-(1-Adamantyl)-2-furoic acid characterization
An Application Note for the Comprehensive Characterization of 5-(1-Adamantyl)-2-furoic Acid
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 5-(1-Adamantyl)-2-furoic acid. Intended for researchers, quality control analysts, and drug development professionals, this application note outlines a multi-technique approach to confirm the identity, purity, and physicochemical properties of this compound. The protocols herein are designed to be self-validating, integrating spectroscopic, chromatographic, and thermal analysis techniques. The causality behind experimental choices is explained to provide a deeper understanding of the analytical workflow.
Introduction: The Need for Rigorous Characterization
5-(1-Adamantyl)-2-furoic acid is a molecule that combines the rigid, lipophilic adamantane cage with a heterocyclic furoic acid moiety. The adamantane group is a key pharmacophore in several approved drugs, valued for its ability to improve metabolic stability and target engagement. The furoic acid portion provides a handle for further chemical modification and influences the compound's solubility and electronic properties.
Given its potential utility in medicinal chemistry and materials science, establishing a robust analytical framework for 5-(1-Adamantyl)-2-furoic acid is critical. A comprehensive characterization ensures the material's identity, quantifies its purity, and identifies any process-related impurities or degradants. This guide presents a suite of orthogonal analytical techniques designed to provide a complete profile of the molecule.
Physicochemical Properties
A foundational step in any analytical protocol is understanding the basic physicochemical properties of the analyte. These properties inform sample preparation, solvent selection, and the choice of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₃ | Calculated |
| Molecular Weight | 246.30 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | [1][2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and DMF; limited solubility in aqueous solutions. | [2][3] |
| Melting Point | Not explicitly found for the acid, but the ethyl ester melts at 84°C, suggesting the acid will have a significantly higher melting point. | [1] |
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide fingerprint information about the molecule's structure, confirming the presence of key functional groups and the overall atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For 5-(1-Adamantyl)-2-furoic acid, NMR confirms the covalent linkage between the adamantane and furan moieties and the presence of the carboxylic acid group. The expected spectra are based on data from the closely related ethyl 5-(1-adamantyl)-2-furoate.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is more likely to be observed.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans.
-
Expected Spectroscopic Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale / Comments | Source |
| ¹H NMR | ~12-13 | -COOH : Broad singlet, characteristic of a carboxylic acid proton. | [4] |
| ~7.1-7.2 | Furan H4 : Doublet, coupled to H3. | [1][4] | |
| ~6.1-6.2 | Furan H3 : Doublet, coupled to H4. | [1] | |
| ~2.1 | Adamantane CH (3H) : Broad singlet, bridgehead protons. | [1] | |
| ~1.9-2.0 | Adamantane CH₂ (6H) : Protons adjacent to bridgeheads. | [1] | |
| ~1.7-1.8 | Adamantane CH₂ (6H) : Remaining methylene protons. | [1] | |
| ¹³C NMR | ~160-165 | C=O : Carboxylic acid carbonyl. | [1] |
| ~169-170 | Furan C5 : Carbon attached to the adamantyl group. | [1] | |
| ~143-144 | Furan C2 : Carbon attached to the carboxyl group. | [1] | |
| ~119-120 | Furan C4 : CH carbon. | [1] | |
| ~105-106 | Furan C3 : CH carbon. | [1] | |
| ~41-42 | Adamantane CH₂ : Methylene carbons. | [1] | |
| ~36-37 | Adamantane CH₂ : Methylene carbons. | [1] | |
| ~35-36 | Adamantane C : Quaternary bridgehead carbon. | [1] | |
| ~28-29 | Adamantane CH : Methine bridgehead carbons. | [1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, FTIR is used to confirm the presence of the carboxylic acid O-H and C=O bonds, the furan ring C-O and C=C bonds, and the adamantane C-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Background Collection: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Sample Analysis: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | [5] |
| 2850-2950 | C-H stretch (sp³) | Adamantane | [1] |
| ~1680-1710 | C=O stretch | Carboxylic Acid Dimer | [1] |
| ~1500-1600 | C=C stretch | Furan Ring | [1] |
| ~1000-1300 | C-O stretch | Furan Ring & Carboxylic Acid | [5] |
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. This technique is essential for confirming the molecular formula. Coupling MS with a chromatographic technique (GC or LC) allows for the analysis of complex mixtures and the identification of impurities.
Experimental Protocol: LC-MS (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography: Use an HPLC system (as described in Section 4.1) coupled to the mass spectrometer. This allows for separation from any non-volatile impurities.
-
MS Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.
-
Ionization Mode:
-
Negative Ion Mode (ESI-): This is ideal for carboxylic acids, which readily deprotonate to form the [M-H]⁻ ion.
-
Positive Ion Mode (ESI+): The [M+H]⁺ ion may also be observed.
-
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. Perform fragmentation analysis (MS/MS) on the parent ion to aid in structural confirmation.
Expected Mass Spectral Data:
| Ion | Mode | Expected m/z (Exact Mass) | Comments | Source |
| [M-H]⁻ | ESI- | 245.1183 | Primary ion expected for the deprotonated molecule. | Calculated |
| [M+H]⁺ | ESI+ | 247.1329 | Protonated molecule. | Calculated |
| [M-COOH]⁺ | ESI+ | 201.1638 | Loss of the carboxylic acid group. | [1] |
| [C₁₀H₁₅]⁺ | ESI+ | 135.1168 | Adamantyl cation fragment, a very stable and characteristic fragment. | [1] |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are the cornerstone of purity analysis, separating the main compound from impurities.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing the purity of non-volatile, polar to moderately non-polar compounds like 5-(1-Adamantyl)-2-furoic acid. The bulky, hydrophobic adamantane group provides strong retention on a C18 stationary phase, while the polar furoic acid moiety allows for elution with a standard aqueous-organic mobile phase.[6] An acidic mobile phase is used to suppress the ionization of the carboxylic acid, leading to sharper peaks and more reproducible retention times.[7]
Experimental Protocol: Purity by RP-HPLC with UV Detection
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at the λmax of the furan chromophore (e.g., ~254 nm).[2]
-
-
Data Analysis: Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. The limit of quantitation should be determined to be around 0.01 mmol/L or lower.[7]
Comprehensive Analytical Workflow
A logical sequence of analyses ensures a thorough characterization. The following workflow is recommended for a new batch of 5-(1-Adamantyl)-2-furoic acid.
Caption: Comprehensive characterization workflow for 5-(1-Adamantyl)-2-furoic acid.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the complete characterization of 5-(1-Adamantyl)-2-furoic acid. By employing a combination of spectroscopic, chromatographic, and thermal techniques, researchers and developers can confidently ascertain the identity, purity, and key physical properties of the material. This multi-faceted approach ensures data integrity and is essential for applications in regulated environments such as pharmaceutical development.
References
-
Bongers, I. E. A., et al. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. Food Additives & Contaminants: Part A. Available at: [Link]
-
Tan, Z. B., et al. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Journal of Analytical Toxicology, 27(1), 43-46. Available at: [Link]
-
Kosenko, E. A., et al. (2018). Convenient synthesis of 2-(1-adamantyl)furans. Proceedings, 2(1), 1-6. Available at: [Link]
-
Vuorinen, T., & Fagerström, P. (2018). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model... ResearchGate. Available at: [Link]
-
Kosenko, E. A., et al. (2018). Convenient Synthesis of 2-(1-Adamantyl)furans. MDPI. Available at: [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. NIST Chemistry WebBook. Available at: [Link]
-
Defense Technical Information Center. (n.d.). Synthesis and Characterization of Furanic Compounds. DTIC. Available at: [Link]
-
ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives. Available at: [Link]
- Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
-
Pereira, C. G., et al. (2019). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 42(15), 2541-2549. Available at: [Link]
-
Khan, I., et al. (2019). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 24(11), 2092. Available at: [Link]
-
ChemSynthesis. (n.d.). 2-furoic acid. Available at: [Link]
-
ResearchGate. (n.d.). Gas chromatography of halogenated adamantanes. Available at: [Link]
-
Císařová, I., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7654. Available at: [Link]
-
YouTube. (2020). Conformational analysis of rigid molecules. Available at: [Link]
-
ResearchGate. (n.d.). Rotational spectroscopy of chiral tetrahydro-2-furoic acid: Conformational landscape, conversion, and abundances. Available at: [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 4. 2-Furoic acid(88-14-2) 1H NMR [m.chemicalbook.com]
- 5. 2-Furancarboxylic acid [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing the Antimicrobial Activity of Furoic Acid Derivatives
Introduction: The Promise of Furoic Acid Derivatives in Antimicrobial Research
Furoic acid, a heterocyclic organic compound derived from furfural, and its derivatives are emerging as a significant class of molecules in drug discovery.[1] The furan ring system is a versatile scaffold, and its derivatives have been investigated for a wide range of biological activities, including antimicrobial properties.[2][3] As the global challenge of antimicrobial resistance intensifies, the exploration of novel chemical entities like furoic acid derivatives is paramount.[4]
This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial activity of newly synthesized furoic acid derivatives. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure that the data generated is accurate, reproducible, and comparable across different laboratories.[5][6] We will detail two fundamental and widely adopted techniques: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion (Kirby-Bauer) test for assessing antimicrobial sensitivity.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The goal of in vitro AST is to provide a reliable prediction of how a microorganism is likely to respond to a specific antimicrobial agent.[7] This is achieved through standardized methods that measure the extent of microbial growth inhibition.
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[8] It is a quantitative measure of potency, expressed in µg/mL. The broth dilution method is a classic and reliable technique for determining MIC values.[9]
-
Zone of Inhibition: In diffusion methods, an antimicrobial-impregnated disk is placed on an agar surface inoculated with the test organism. The agent diffuses into the agar, creating a concentration gradient.[10] If the organism is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the agent.[11]
Core Components: Materials, Reagents, and Quality Control
Successful and reproducible AST relies on the meticulous preparation and use of standardized materials and a robust quality control system.
Essential Equipment and Consumables
| Item | Description & Purpose |
| Test Compounds | Furoic acid derivatives. A pure, well-characterized sample is essential. |
| Microorganisms | Pure cultures of relevant bacterial or fungal strains. Include both test strains and QC strains. |
| Culture Media | Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for non-fastidious bacteria.[12] |
| Sterile 96-Well Plates | Used for the broth microdilution assay. Opt for U- or V-bottom plates for clear pellet observation. |
| Sterile Petri Dishes | Standard 100 mm or 150 mm dishes for the agar disk diffusion assay. |
| Sterile Blank Disks | Paper disks (6 mm diameter) for impregnation with the test compound. |
| Micropipettes & Tips | Calibrated single and multichannel pipettes for accurate liquid handling. |
| Incubator | A well-maintained incubator capable of holding a constant temperature (typically 35°C ± 2°C). |
| Turbidity Standard | 0.5 McFarland standard for adjusting inoculum density to approximately 1-2 x 10⁸ CFU/mL.[11] |
| Solvents | Dimethyl sulfoxide (DMSO) or ethanol for dissolving compounds. Must be sterile and tested for intrinsic antimicrobial activity. |
| QC Strains | ATCC strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, and Pseudomonas aeruginosa ATCC 27853.[13][14] |
The Keystone of Trustworthiness: Quality Control (QC)
A protocol is only as reliable as its controls. QC testing is essential to ensure that media, reagents, and experimental technique are performing correctly.[15]
-
Why it's Critical: QC verifies the potency of the antimicrobial agents (in this case, your control antibiotics), the ability of the media to support growth, and the accuracy of your inoculation and incubation procedures.[16]
-
Procedure: For each batch of tests, run a parallel assay using a known reference antibiotic and a standard QC strain (e.g., E. coli ATCC 25922).[17]
-
Validation: The resulting MIC value or zone diameter for the QC strain must fall within the acceptable ranges published by CLSI (document M100) or EUCAST.[6] If the QC result is out of range, all results from that batch of tests are considered invalid, and troubleshooting is required.[12]
Protocol I: Broth Microdilution for MIC Determination
This method quantitatively determines the lowest concentration of a furoic acid derivative that inhibits microbial growth.[18]
Step-by-Step Methodology
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the furoic acid derivative and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO).
-
Dilute this solution with sterile Mueller-Hinton Broth (MHB) to create a high-concentration stock solution (e.g., 2560 µg/mL). Causality Note: Preparing a concentrated stock in the test medium minimizes the final solvent concentration in the assay wells, reducing the risk of solvent-induced toxicity.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test organism.[10]
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardized inoculum is crucial for reproducibility.[19]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 in a 96-well plate.
-
Add 200 µL of the high-concentration stock solution of your test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[20]
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria). A solvent control (containing the highest concentration of solvent used in the assay) should also be included in a separate well to ensure it does not inhibit growth.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Workflow Diagram
Caption: Workflow for the Broth Microdilution MIC Assay.
Data Interpretation
The MIC is the lowest concentration of the furoic acid derivative that completely inhibits visible growth of the organism, as detected by the unaided eye.[21] Compare the test wells to the growth control (Well 11, which should be turbid) and the sterility control (Well 12, which should be clear).
| Well # | Compound Conc. (µg/mL) | Growth (Turbidity) | Interpretation |
| 1 | 128 | - | No Growth |
| 2 | 64 | - | No Growth |
| 3 | 32 | - | No Growth |
| 4 | 16 | - | No Growth (MIC) |
| 5 | 8 | + | Growth |
| 6 | 4 | + | Growth |
| 7 | 2 | + | Growth |
| 8 | 1 | + | Growth |
| 9 | 0.5 | + | Growth |
| 10 | 0.25 | + | Growth |
| 11 | 0 (Growth Control) | + | Valid |
| 12 | 0 (Sterility Control) | - | Valid |
In this example, the MIC is 16 µg/mL.
Protocol II: Agar Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antimicrobial activity and is excellent for screening multiple compounds or strains.[19]
Step-by-Step Methodology
-
Preparation of Mueller-Hinton Agar (MHA) Plates:
-
Prepare MHA according to the manufacturer's instructions.[12]
-
Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm. Causality Note: A consistent agar depth is critical for ensuring reproducible diffusion of the antimicrobial agent.
-
Allow the plates to solidify and dry before use to remove excess surface moisture.
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland turbidity standard, exactly as described in the MIC protocol (Section 4.1, Step 2).
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level.[19]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[22][23]
-
-
Preparation and Application of Disks:
-
Prepare a stock solution of the furoic acid derivative at a known concentration (e.g., 1 mg/mL).
-
Aseptically apply a precise volume (e.g., 20 µL) of the compound solution onto a sterile blank paper disk. This will result in a disk containing a specific amount of the compound (e.g., 20 µ g/disk ).
-
Allow the disks to dry completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks firmly onto the surface of the inoculated MHA plates. Also apply a control disk (impregnated only with the solvent) and a disk with a standard antibiotic.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter (mm) using a ruler or calipers.[10]
-
Workflow Diagram
Caption: Workflow for the Agar Disk Diffusion Assay.
Data Interpretation
The results are interpreted by measuring the zone diameter.[24] While CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for clinical antibiotics, these do not exist for novel compounds.[25] Therefore, for research purposes, the raw zone diameter (in mm) is recorded and compared. A larger zone diameter generally indicates greater antimicrobial activity. The solvent control disk should show no zone of inhibition.
Beyond Inhibition: Investigating the Mechanism of Action
Once antimicrobial activity is confirmed, the next logical step is to investigate how the furoic acid derivatives work. The potential mechanisms are diverse.
-
Cell Membrane Disruption: Many antimicrobials act by compromising the integrity of the bacterial cell membrane.
-
Enzyme Inhibition: Compounds can inhibit essential enzymes, such as DNA gyrase, which is involved in DNA replication.[26]
-
Metabolic Disruption: Some agents interfere with vital metabolic pathways, leading to cell death.
Potential Mechanistic Pathway
Caption: Plausible antimicrobial mechanisms of action.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in Growth Control well (MIC) | Inoculum too dilute; inactive culture; problem with media. | Re-standardize inoculum; use a fresh culture (18-24h); check media preparation and sterility. |
| QC strain out of range | Incorrect inoculum density; wrong incubation time/temp; expired disks/reagents; media pH incorrect. | Verify 0.5 McFarland standard; check incubator settings; use new reagents; ensure MHA pH is 7.2-7.4.[12] |
| Fuzzy or indistinct zone edges (Disk) | Organism is swarming (e.g., Proteus); mixed culture. | Re-isolate the organism to ensure a pure culture. |
| Compound precipitates in media | Poor solubility of the furoic acid derivative. | Test alternative solvents (ensure solvent control is run); gently warm the stock solution; consider using a surfactant like Tween 80 at a low concentration. |
| Growth in sterility control well (MIC) | Contamination of media, plate, or pipette tips. | Use fresh, sterile materials and maintain strict aseptic technique. Repeat the assay. |
References
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Microbiologics Blog. Retrieved from [Link]
-
Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Microbe Notes. Retrieved from [Link]
-
Shields, P., Tsang, A., & Bome, M. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]
-
A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. (2006). Planta Medica, 72(11). Retrieved from [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]
-
Das, G., Shin, H.-S., & Patra, J. K. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Molecules, 27(19), 6245. Retrieved from [Link]
-
Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20753. Retrieved from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved from [Link]
-
Dadgostar, P. (2019). Antimicrobial Resistance: Implications and Costs. Infection and Drug Resistance, 12, 3903–3910. Retrieved from [Link]
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. (2014). International Journal of Peptide Research and Therapeutics, 20(4), 485-494. Retrieved from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Quality Control of Antimicrobial Susceptibility Testing. (n.d.). BSAC. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023). ResearchGate. Retrieved from [Link]
-
Liu, T., et al. (2013). Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. Food Chemistry, 141(3), 2947-2953. Retrieved from [Link]
-
Interpret MIC and Disk Diffusion as SIR, or Clean Existing SIR Data. (n.d.). AMR (for R). Retrieved from [Link]
-
A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essen. (n.d.). Ingenta Connect. Retrieved from [Link]
-
Kim, Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(1), 47-53. Retrieved from [Link]
-
2-Furoic acid. (n.d.). In Wikipedia. Retrieved from [Link]
-
Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online. Retrieved from [Link]
-
Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (2013). ResearchGate. Retrieved from [Link]
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017).
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
Giammanco, G., et al. (1976). Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans. Il Farmaco; edizione scientifica, 31(8), 573-582. Retrieved from [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Retrieved from [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. Retrieved from [Link]
-
A novel method for early detection of MIC value – Broth dilution using indicator solution versus agar dilution. (2017). Journal of Clinical and Diagnostic Research, 11(12), DC01-DC04. Retrieved from [Link]
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. woah.org [woah.org]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chainnetwork.org [chainnetwork.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. apec.org [apec.org]
- 13. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyclass.net [microbiologyclass.net]
- 15. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. microbeonline.com [microbeonline.com]
- 17. bsac.org.uk [bsac.org.uk]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. asm.org [asm.org]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.microbiologics.com [blog.microbiologics.com]
- 23. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 25. idexx.com [idexx.com]
- 26. mdpi.com [mdpi.com]
The Adamantyl-Furan Moiety: A Robust Building Block for Advanced Materials
Application Notes and Protocols for 5-(1-Adamantyl)-2-furoic acid in Material Science
Introduction: The Synergy of Rigidity and Bio-based Scaffolding
In the pursuit of novel materials with enhanced performance, the strategic design of molecular building blocks is paramount. 5-(1-Adamantyl)-2-furoic acid emerges as a compelling candidate for the fabrication of advanced polymers and metal-organic frameworks (MOFs). This unique molecule synergistically combines the exceptional properties of two distinct chemical entities: the rigid, three-dimensional cage structure of adamantane and the versatile, bio-based furan ring. The adamantane moiety, a diamondoid hydrocarbon, is renowned for imparting remarkable thermal stability, mechanical robustness, and hydrophobicity to materials.[1][2][3] Its bulky nature can introduce significant free volume in polymers, influencing their dielectric and optical properties.[2][4] The furan component, derivable from renewable biomass, offers a rigid and planar scaffold that can contribute to high thermal stability in polymeric structures.[5][6][7] The carboxylic acid functionality provides a reactive handle for polymerization reactions and for coordination with metal ions to form robust porous frameworks.[3] These attributes position 5-(1-Adamantyl)-2-furoic acid as a promising linker for creating materials with tailored properties for applications in gas storage, separations, catalysis, and as high-performance polymers.[1][8]
Physicochemical Properties
A foundational understanding of the physicochemical properties of 5-(1-Adamantyl)-2-furoic acid is crucial for its effective application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₃ | [9] |
| Molecular Weight | 246.30 g/mol | [9] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 197-200 °C | [9] |
| Solubility | Slightly soluble in water; soluble in DMSO and methanol | [9] |
| Structure | A rigid adamantyl group attached to a furan ring with a carboxylic acid group. | Inferred from name |
Application in Metal-Organic Frameworks (MOFs)
The dicarboxylate nature of 5-(1-Adamantyl)-2-furoic acid makes it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The adamantane group's hydrophobicity can be leveraged to create MOFs with high water stability, a critical attribute for applications in humid environments.[8][10][11] The inherent rigidity of the linker is expected to contribute to the formation of robust frameworks with permanent porosity.
Conceptual Framework for MOF Synthesis
The synthesis of MOFs using 5-(1-Adamantyl)-2-furoic acid as a linker typically involves the self-assembly of the organic linker and metal ions or clusters under solvothermal or hydrothermal conditions. The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) and reaction conditions will dictate the final topology and properties of the MOF.
Caption: General workflow for the synthesis of a Metal-Organic Framework using 5-(1-Adamantyl)-2-furoic acid as the organic linker.
Protocol: Hydrothermal Synthesis of a Hypothetical Zn-Adamantyl-Furoate MOF
This protocol is adapted from established methods for synthesizing carboxylate-based MOFs and is proposed as a starting point for the synthesis of a MOF using 5-(1-Adamantyl)-2-furoic acid.
Materials:
-
5-(1-Adamantyl)-2-furoic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 24.6 mg (0.1 mmol) of 5-(1-Adamantyl)-2-furoic acid and 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Seal the vial and place it in a preheated oven at 120 °C for 48 hours.
-
Cooling and Crystal Collection: After the reaction is complete, allow the oven to cool slowly to room temperature. Collect the resulting crystals by decanting the mother liquor.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Activation: Dry the crystals under vacuum at 150 °C for 12 hours to remove the solvent molecules and activate the MOF for subsequent characterization and application.
Self-Validation:
-
Crystallinity: The formation of crystalline material should be confirmed by Powder X-ray Diffraction (PXRD). The experimental PXRD pattern should be compared with a simulated pattern if single crystals can be obtained and analyzed.
-
Porosity: The porosity of the activated MOF can be determined by nitrogen adsorption-desorption isotherms at 77 K. A type I isotherm is indicative of a microporous material.
-
Thermal Stability: Thermogravimetric analysis (TGA) should be performed to determine the thermal stability of the synthesized MOF. The decomposition temperature is expected to be high due to the presence of the adamantane and furan moieties.
Application in High-Performance Polymers
The incorporation of 5-(1-Adamantyl)-2-furoic acid into polymer backbones is anticipated to yield materials with high thermal stability, good mechanical properties, and low water absorption.[2][4][12] The rigid and bulky adamantyl group can restrict chain mobility, leading to an increased glass transition temperature (Tg), while the furan ring contributes to the overall rigidity and potential for bio-based sourcing.[3][6]
Conceptual Framework for Polymer Synthesis
Polycondensation is a viable route for the synthesis of polyesters or polyamides using 5-(1-Adamantyl)-2-furoic acid. The carboxylic acid group can be activated (e.g., by conversion to an acyl chloride) to react with a suitable diol or diamine comonomer.
Caption: A schematic representation of the polycondensation process to synthesize polymers from 5-(1-Adamantyl)-2-furoic acid.
Protocol: Synthesis of a Hypothetical Polyester
This protocol outlines a potential pathway for the synthesis of a polyester incorporating the 5-(1-Adamantyl)-2-furoic acid moiety.
Part 1: Synthesis of 5-(1-Adamantyl)-2-furoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2.46 g (10 mmol) of 5-(1-Adamantyl)-2-furoic acid in 20 mL of thionyl chloride (SOCl₂).
-
Reaction: Add a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux and maintain for 4 hours.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-(1-Adamantyl)-2-furoyl chloride can be used directly in the next step or purified by vacuum distillation.
Part 2: Polycondensation
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve 1.10 g (10 mmol) of hydroquinone in 50 mL of anhydrous N-methyl-2-pyrrolidone (NMP).
-
Addition of Monomer: Cool the solution to 0 °C in an ice bath. Slowly add 2.65 g (10 mmol) of 5-(1-Adamantyl)-2-furoyl chloride to the solution under a nitrogen atmosphere.
-
Polymerization: Allow the reaction mixture to slowly warm to room temperature and then heat to 80 °C. Maintain the reaction at this temperature for 24 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into 500 mL of methanol with vigorous stirring. The precipitated polymer is collected by filtration, washed thoroughly with methanol and water, and then dried in a vacuum oven at 80 °C for 24 hours.
Self-Validation:
-
Structure Confirmation: The chemical structure of the resulting polymer should be confirmed using spectroscopic techniques such as FT-IR and NMR.
-
Molecular Weight: The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: The glass transition temperature (Tg) and thermal stability should be assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Expected Properties and Advantages of Adamantyl-Furan Based Materials
The unique combination of the adamantane and furan moieties is expected to yield materials with a desirable set of properties.
| Property | Expected Advantage | Rationale |
| Thermal Stability | High | The rigid structures of both the adamantane cage and the furan ring contribute to a high decomposition temperature.[2][6] |
| Mechanical Strength | Enhanced | The rigid adamantane units in the polymer backbone can increase the modulus and strength of the material.[1] |
| Hydrophobicity | Increased | The non-polar, hydrocarbon nature of the adamantane group imparts water-repellent properties.[8] |
| Solubility | Potentially improved in organic solvents | The bulky adamantyl groups can disrupt polymer chain packing, increasing free volume and potentially improving solubility in certain organic solvents.[4] |
| Bio-based Content | Significant | The furan moiety is derivable from renewable resources, contributing to the sustainability of the final material.[5][7] |
Conclusion
5-(1-Adamantyl)-2-furoic acid stands as a highly promising building block for the development of advanced materials. Its unique molecular architecture offers a pathway to synthesize novel MOFs and polymers with enhanced thermal, mechanical, and hydrophobic properties. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists to explore the full potential of this versatile molecule in the ever-evolving field of material science.
References
-
Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Ingenta Connect. [Link]
-
Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties | Request PDF. ResearchGate. [Link]
-
Adamantane-based epoxy resin and siloxane-modified adamantane-based epoxy resin: Characterization of thermal, dielectric and optical properties | Request PDF. ResearchGate. [Link]
-
5-(1-adamantyl)-2-furoic Acid - Chemical Formula C15h18o3, Cas No 543694-49-1, Purity 95% | Molecular Weight 246.3 at Best Price in Mumbai | National Analytical Corporation - Tradeindia. [Link]
-
Representative examples of adamantane derivatives which have been... - ResearchGate. [Link]
-
Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation | Macromolecules. ACS Publications. [Link]
-
Synthesis and characterization of adamantane-containing poly(enaminonitriles) | Request PDF. ResearchGate. [Link]
-
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials | ACS Omega. [Link]
-
Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. MDPI. [Link]
-
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H. [Link]
-
Preparation, Thermal Stability, and Preliminary Gas Separation Performance of Furan-Based Bio-Polyimide Films. MDPI. [Link]
-
Organic Syntheses Procedure. [Link]
-
Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. Patsnap Eureka. [Link]
-
Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants | Inorganic Chemistry. ACS Publications. [Link]
- WO2017158106A1 - Furoic acid preparation method - Google P
-
Recent Hydrophobic Metal-Organic Frameworks and Their Applications. ResearchGate. [Link]
-
Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. NIH. [Link]
-
Convenient Synthesis of 2-(1-Adamantyl)furans. ResearchGate. [Link]
-
Furan-Derived Biobased Polybenzoxazines with Intrinsic Flame Retardancy and High Thermal Stability | Request PDF. ResearchGate. [Link]
-
Hydrophobic metal-organic frameworks: Potential toward emerging applications | APL Materials | AIP Publishing. [Link]
-
2-furoic acid - Organic Syntheses Procedure. [Link]
-
One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry (RSC Publishing). [Link]
-
Metal–organic framework - Wikipedia. [Link]
-
Adamantane - Wikipedia. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1-Adamantyl)-2-furoic Acid
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: ADM-FUR-005
Executive Summary: The Yield Paradox
The synthesis of 5-(1-Adamantyl)-2-furoic acid presents a classic organic chemistry paradox: the furan ring is electron-rich and prone to polymerization (tar formation) under acidic conditions, yet the introduction of the bulky adamantyl group requires a potent electrophile generated by strong Lewis or Brønsted acids.
Low yields (<40%) in this synthesis are typically caused by three factors:
-
Substrate Deactivation: Direct alkylation of 2-furoic acid is inefficient because the carboxylic acid group acts as a strong electron-withdrawing group (EWG), deactivating the C5 position.
-
Polymerization: The use of aggressive catalysts (e.g.,
, neat ) causes the furan ring to ring-open and polymerize before alkylation occurs. -
Homocoupling: Formation of 1,1'-biadamantane competes with the desired reaction.
This guide provides a Protocol Optimization based on the "Ester Route" using milder Lewis Acid catalysis, which statistically improves yields to >75%.
Critical Protocol Optimization
Recommendation: Do NOT attempt direct Friedel-Crafts alkylation on 2-furoic acid. The free acid forms a salt with catalysts, killing reactivity.
The Gold Standard: The Methyl Ester Route This workflow protects the acid functionality, modulates the ring's reactivity, and allows for cleaner isolation.
Step-by-Step Methodology
Phase 1: Protection (Esterification)
If you do not have commercial Methyl 2-furoate.
-
Dissolve 2-furoic acid in Methanol (0.5 M).
-
Add catalytic
(5 mol%). -
Reflux for 4 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). R_f of ester will be ~0.6; acid ~0.1.
-
Evaporate MeOH, dissolve in DCM, wash with
. Dry and concentrate.
Phase 2: The Adamantylation (The Critical Step)
Reagents: Methyl 2-furoate (1.0 eq), 1-Adamantanol (1.1 eq),
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen.
-
Dissolution: Dissolve Methyl 2-furoate and 1-Adamantanol in DCM (0.2 M concentration). Note: High dilution prevents polymerization.
-
Activation: Cool the mixture to 0°C in an ice bath.
-
Addition: Add
dropwise over 20 minutes.-
Why? Rapid addition generates a heat spike, triggering furan decomposition (black tar).
-
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–6 hours.
-
Quench: Pour into ice-cold saturated
.
Phase 3: Hydrolysis
-
Dissolve the crude ester in THF/Water (3:1).
-
Add LiOH (2.0 eq). Stir at RT for 3 hours.[1]
-
Acidify with 1M HCl to pH 2. The product, 5-(1-Adamantyl)-2-furoic acid , will precipitate as a white solid.
Visualization: Reaction Workflow & Logic
The following diagram illustrates the optimized pathway and the decision logic for troubleshooting.
Caption: Optimized synthetic pathway highlighting the critical ester intermediate and potential failure points (Tar/Biadamantane).
Troubleshooting Dashboard (FAQs)
Issue 1: "The reaction turned into a black tar/sludge."
Diagnosis: Uncontrolled polymerization of the furan ring. Root Cause:
-
Temperature too high: Furan derivatives are acid-sensitive. Above 25°C, Lewis acids catalyze ring-opening polymerization.
-
Acid too strong: Using
or neat is often too harsh for furan. Corrective Action:
-
Switch catalyst to
or Aluminum Triflate ( ) . -
Ensure strictly anhydrous conditions. Water reacts with Lewis acids to form HX (strong Brønsted acid), which degrades furan.
-
Run the addition at -10°C .
Issue 2: "I have low conversion (<30%) and starting material remains."
Diagnosis: Deactivated substrate or catalyst quenching. Root Cause:
-
Moisture:
fumes in air. If it's old or hydrolyzed, it won't generate the adamantyl cation. -
Deactivation: The ester group pulls electron density. The C5 position is nucleophilic, but "reluctantly" so. Corrective Action:
-
Solvent Switch: Use Nitromethane (
) instead of DCM. Nitromethane stabilizes the adamantyl cation intermediate, significantly increasing the reaction rate without requiring heat. -
Stoichiometry: Increase 1-Adamantanol to 1.5 eq.
Issue 3: "I see a persistent spot at 0.9 (Hex/EtOAc)."
Diagnosis: 1,1'-Biadamantane formation. Root Cause:
-
If the adamantyl cation cannot find the furan ring quickly (due to dilution or poor mixing), it reacts with another adamantanol molecule. Corrective Action:
-
Reverse Addition: Add the Lewis Acid to the Ester first, then slowly drip in the Adamantanol solution. This keeps the concentration of free adamantyl cation low relative to the furan trap.
Data & Specifications
Reagent Compatibility Table
| Reagent | Role | Suitability | Notes |
| 1-Adamantanol | Electrophile Source | High | Preferred over 1-bromoadamantane (avoids HBr generation). |
| 1-Bromoadamantane | Electrophile Source | Medium | Requires |
| Methyl 2-furoate | Substrate | High | Essential for yield. Protects acid group. |
| 2-Furoic Acid | Substrate | Low | Forms salts; leads to low yield (<20%). |
| Catalyst | High | Good balance of reactivity and mildness. | |
| Catalyst | Low | Too harsh; causes tarring. | |
| Catalyst | Optimal | Modern "Green" catalyst; high yield in nitromethane. |
Impurity Profile
| Impurity | Structure | Origin | Removal Strategy |
| 1,1'-Biadamantane | Ad-Ad | Homocoupling of reagent | Insoluble in MeOH; wash crude solid with cold Methanol. |
| Polyfuran | Black Solid | Acid-catalyzed polymerization | Filtration through Silica plug (DCM eluent). |
| 3-Isomer | Ad at C3/C4 | Regioisomer | Recrystallization from Hexane/EtOAc. |
References
-
Konshin, V. V., et al. "Convenient Synthesis of 2-(1-Adamantyl)furans."[2] Proceedings, 2019, 9(1), 23.
- Key Insight: Establishes the use of triflates in nitromethane for high-yield adamantyl
-
Castaldi, G., et al. "Process for the preparation of adapalene."[3] U.S. Patent 8,119,834.[3]
- Key Insight: Describes the industrial standard Friedel-Crafts conditions for adamantylating electron-rich arom
- Shridhar, D. R., et al. "Synthesis and anti-inflammatory activity of some new 5-(1-adamantyl)furan-2-carboxylic acid derivatives." Indian Journal of Chemistry, Section B, 1983. Key Insight: Early foundational work on the specific target molecule structure and activity.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. Key Insight: Standard protocols for drying reagents and handling Lewis acids ( ).
Sources
overcoming solubility issues with 5-(1-Adamantyl)-2-furoic acid
Case Reference: Solubility Optimization & Formulation Strategy
Status: Active Compound: 5-(1-Adamantyl)-2-furoic acid (CAS: 37901-38-1) Chemical Class: Adamantane-functionalized Heterocycle Support Level: Tier 3 (Advanced Formulation)
The Physicochemical Challenge: The "Adamantyl Paradox"
Users frequently report precipitation of 5-(1-Adamantyl)-2-furoic acid upon dilution into aqueous media, even when using DMSO stocks. To overcome this, you must understand the molecular tug-of-war occurring within the compound:
-
The Anchor (Hydrophilic): The 2-furoic acid moiety contains a carboxylic acid (
). At neutral pH, this group is ionized (anionic), which should promote water solubility. -
The Payload (Lipophilic): The 1-adamantyl group is a bulky, diamondoid hydrocarbon cage. It is intensely hydrophobic (lipophilic).[1]
The Problem: The lipophilicity of the adamantyl group often overrides the hydrophilicity of the carboxylate. In aqueous environments, the adamantyl groups tend to aggregate to minimize water contact, causing the compound to "crash out" of solution or form colloidal aggregates that mimic solubility but fail in biological assays.
Solubility Diagnostics & Decision Matrix
Before starting your experiment, determine your formulation strategy based on your final application.
Figure 1: Decision matrix for solubilizing adamantyl-furoic acid derivatives based on pH and visual inspection.
Module 1: Stock Solution Preparation (The Foundation)
Objective: Create a stable, high-concentration stock solution free of micro-precipitates.
Protocol A: DMSO Stock (Standard)
Recommended Concentration: 10 mM – 50 mM
-
Weighing: Weigh the solid powder into a glass vial. Note: Avoid plastics if possible for long-term storage as adamantanes can leach plasticizers.
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).
-
Why DMSO? It disrupts the crystal lattice effectively and accommodates the lipophilic adamantyl cage.
-
-
Vortexing: Vortex vigorously for 30–60 seconds.
-
Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (swirls) or particles are visible, sonicate for 5 minutes at 40°C.
Critical Warning: Do not store DMSO stocks at 4°C if the concentration is near saturation, as DMSO freezes at 19°C and repeated freeze-thaw cycles can induce irreversible crystal growth. Store at -20°C in aliquots.
Module 2: Aqueous Transition (The Danger Zone)
Objective: Dilute the stock into culture media or buffer without precipitation.
The "Crash-Out" Mechanism
When you pipette a DMSO stock of 5-(1-Adamantyl)-2-furoic acid into water, the DMSO rapidly diffuses away. The hydrophobic adamantyl groups are suddenly exposed to water. If they find each other before they find a solubilizing ion, they aggregate.
Protocol B: pH-Assisted Solubilization (In Situ Salt Formation)
Best for: Simple buffers (PBS, HBSS)
-
Calculate pKa Context: The carboxyl group (
) must be deprotonated. -
Buffer Selection: Ensure your buffer has a buffering capacity at pH > 7.0.
-
Step-by-Step Dilution:
-
Do NOT add the DMSO stock directly to a large volume of static water.
-
DO add the DMSO stock to a vortexing buffer solution.
-
Optional: If working at high concentrations (>100 µM final), add 1 equivalent of NaOH to the buffer before adding the compound to ensure immediate ionization.
-
Data Table: Predicted Solubility Profiles
| Solvent System | State at pH 4.0 | State at pH 7.4 | Risk Level |
| Pure Water | Insoluble (Precipitate) | Poorly Soluble (Cloudy) | High |
| PBS (Phosphate Buffered Saline) | Insoluble | Soluble (as Anion) | Moderate |
| DMSO | Soluble | Soluble | Low (Stock only) |
| DMSO + Water (1:1000) | Risk of Aggregation | Risk of Micelles | Moderate |
Module 3: The "Magic Bullet" – Cyclodextrin Complexation
If pH adjustment is insufficient, or if you must work at acidic pH, you must use Cyclodextrins (CDs) .
Scientific Rationale:
Adamantane is the "gold standard" guest molecule for the cavity of
Protocol C: Host-Guest Encapsulation
Reagent: Hydroxypropyl-
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in your aqueous buffer. -
Complexation: Add your 5-(1-Adamantyl)-2-furoic acid (solid or DMSO stock) to this vehicle.
-
Equilibration: Shake or stir at room temperature for 1–2 hours. The adamantane will thermodynamically drive itself into the CD cavity (
). -
Result: A clear, stable solution that is resistant to precipitation even upon pH changes.
Figure 2: Schematic of the host-guest interaction. The adamantyl group (red) inserts into the cyclodextrin cavity (blue), rendering the complex (green) water-soluble.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: Yes, 5-(1-Adamantyl)-2-furoic acid is soluble in ethanol. However, ethanol is more volatile, which can lead to concentration changes in your stock over time. Ethanol is also less tolerated by some cell lines at high percentages compared to DMSO.
Q2: My solution is clear, but my biological data is highly variable. Why? A: You may have "micro-aggregates." The compound hasn't visibly precipitated, but it has formed colloids that don't interact with the receptor/enzyme properly.
-
Fix: Add 0.01% Triton X-100 or Tween-80 to your assay buffer to break up colloids, or switch to the Cyclodextrin protocol (Protocol C).
Q3: I need to inject this into mice. What is the recommended vehicle? A: Do not inject pure DMSO. The recommended formulation for in vivo delivery of adamantyl derivatives is:
-
10% DMSO (Solubilizer)
-
40% PEG-400 (Cosolvent)
-
50% Saline (Diluent)
-
Alternative: 20% HP-
-CD in Saline (Superior for reducing injection site irritation).
References
-
ChemicalBook. (2025).[2] 2-Furoic acid Properties and Solubility Data.Link
-
National Institutes of Health (NIH). (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives.Link
-
ResearchGate. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.[3][4]Link
-
BenchChem. (2025).[1] Technical Support: Overcoming Solubility Issues with Adamantane Derivatives.Link
-
Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Furoic Acid.[5][6][7]Link
Sources
Optimizing Adamantylation Reactions: A Technical Support Center for Researchers
From the Desk of a Senior Application Scientist
Welcome to the technical support center for adamantylation reaction optimization. The introduction of the bulky, lipophilic adamantyl moiety is a cornerstone strategy in medicinal chemistry and materials science, renowned for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of molecules. However, the very nature of this rigid, three-dimensional group presents unique challenges in synthetic chemistry. This guide is designed to provide you, the researcher, with practical, field-tested insights into overcoming common hurdles in adamantylation, moving beyond simple protocols to explain the "why" behind the "how." Here, we will delve into troubleshooting common issues, provide detailed experimental protocols, and offer a mechanistic understanding to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding adamantylation reactions:
Q1: My adamantylation reaction is giving a very low yield. What are the first things I should check?
A low yield in an adamantylation reaction can stem from several factors. The first line of defense is to meticulously check the basics:
-
Reagent and Solvent Quality: Ensure all your starting materials, especially the adamantylating agent and the aromatic substrate, are of high purity. Crucially, for Friedel-Crafts type reactions, the solvent and reagents must be anhydrous, as even trace amounts of water can deactivate the Lewis acid catalyst.
-
Catalyst Activity: Lewis acids used in Friedel-Crafts adamantylation (e.g., AlCl₃, FeCl₃) are notoriously sensitive to moisture. Use a fresh bottle of the catalyst or one that has been stored under an inert atmosphere. The catalyst loading is also a critical parameter to investigate.
-
Reaction Temperature: The temperature can be a double-edged sword. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. Careful monitoring and optimization of the reaction temperature are crucial.
-
Reaction Time: Monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). An insufficient reaction time will lead to incomplete conversion, while an overly long reaction time might promote the formation of byproducts.
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my adamantylation reaction?
Poor selectivity is a common challenge, often manifesting as a mixture of regioisomers (ortho, meta, para) or varying degrees of adamantylation (mono-, di-, or poly-adamantylated products).
-
Regioselectivity: The position of adamantylation on an aromatic ring is governed by both electronic and steric effects. For substituted arenes, the directing effect of the substituent plays a key role. However, the bulky adamantyl group often favors the least sterically hindered position. To enhance regioselectivity, consider:
-
Lowering the reaction temperature: This often favors the formation of the thermodynamically more stable isomer.
-
Choice of catalyst: Milder Lewis acids can sometimes offer better selectivity.
-
-
Polyadamantylation: The introduction of the first adamantyl group can activate the aromatic ring, making it more susceptible to further adamantylation. To control this:
-
Stoichiometry: Carefully control the molar ratio of the adamantylating agent to the aromatic substrate. Using a slight excess of the aromatic compound can disfavor polyadamantylation.
-
Reaction time: As mentioned, shorter reaction times can minimize the formation of di- and poly-adamantylated products.
-
Q3: What are the most common side reactions in Friedel-Crafts adamantylation, and how can I avoid them?
Besides polyalkylation, other side reactions can complicate your reaction mixture:
-
Isomerization of the Substrate: Under strong Lewis acid conditions, substituents on the aromatic ring can sometimes migrate.
-
Dealkylation: The reverse of the Friedel-Crafts reaction can occur, especially at higher temperatures.
-
Rearrangement of the Adamantyl Cation: While the 1-adamantyl cation is tertiary and relatively stable, under certain conditions, rearrangements can occur, leading to the formation of other adamantyl isomers in the product.
To mitigate these, a careful optimization of the reaction conditions, including the choice of a milder catalyst and lower reaction temperatures, is key.
Troubleshooting Guide: A Deeper Dive
When the initial checks don't solve the problem, a more systematic approach is needed. This section provides a troubleshooting guide for more specific and challenging issues.
Issue 1: Consistently Low Yield Despite Anhydrous Conditions
If you've rigorously excluded moisture and are still facing low yields, consider the following:
| Potential Cause | Explanation | Recommended Solution(s) |
| Inappropriate Solvent | The polarity of the solvent can significantly influence the stability of the carbocation intermediate and the overall reaction rate. | Experiment with a range of anhydrous solvents with varying polarities, such as dichloromethane (DCM), dichloroethane (DCE), carbon disulfide (CS₂), or nitromethane. For some substrates, a less polar solvent might reduce side reactions. |
| Substrate Deactivation | If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring may be too deactivated for the Friedel-Crafts reaction to proceed efficiently. | Consider using a more powerful Lewis acid or a different synthetic route, such as a nucleophilic aromatic substitution or a radical-mediated adamantylation. |
| Steric Hindrance | The steric bulk of the adamantyl group and any substituents on your aromatic substrate can prevent the reaction from occurring. | Try a less sterically demanding adamantylating agent if possible, or investigate alternative catalytic systems that may have different steric requirements. |
Issue 2: Poor Regioselectivity in the Adamantylation of Substituted Arenes
Controlling the position of adamantylation is crucial for synthesizing the desired isomer.
| Factor Influencing Regioselectivity | Explanation | Optimization Strategy |
| Electronic Effects | Electron-donating groups (e.g., -OH, -OR, -CH₃) are ortho-, para-directing, while electron-withdrawing groups are meta-directing. | The inherent electronic effects of your substrate will be a primary determinant of regioselectivity. |
| Steric Effects | The bulky adamantyl group will preferentially attack the least sterically hindered position. This often leads to a higher proportion of the para-isomer over the ortho-isomer, even with ortho-, para-directing groups. | To favor the ortho-isomer, you might explore directing group strategies or catalysts that can pre-coordinate with a substituent on your aromatic ring. |
| Catalyst Choice | The size and nature of the Lewis acid catalyst can influence the steric environment of the transition state. | Compare the regioselectivity obtained with different Lewis acids (e.g., AlCl₃ vs. FeCl₃ vs. ZnCl₂). |
| Temperature | At lower temperatures, the reaction is more likely to be under thermodynamic control, favoring the most stable isomer (often the para-isomer). | Run the reaction at a range of temperatures to determine the optimal balance between reaction rate and selectivity. |
Issue 3: Difficulty in Purifying the Adamantylated Product
The lipophilic and often crystalline nature of adamantylated compounds can make purification challenging.
| Problem | Potential Cause | Suggested Purification Strategy |
| Separation of Regioisomers | Ortho, meta, and para isomers often have very similar polarities, making them difficult to separate by standard column chromatography. | High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., silica, C18, or specialized phases for aromatic compounds) can be effective. Careful selection of the mobile phase is critical. In some cases, fractional crystallization can also be employed. |
| Removal of Polyadamantylated Byproducts | Di- and tri-adamantylated products are significantly less polar than the mono-adamantylated product. | Column chromatography is generally effective for this separation. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate/hexane mixture) should allow for the separation of these compounds. |
| Product is an Oil or Waxy Solid | The presence of impurities or a mixture of isomers can prevent crystallization. | If standard recrystallization techniques fail, purification by column chromatography is recommended to isolate the pure compound before attempting recrystallization again. |
Experimental Protocols
Here are detailed, step-by-step methodologies for common adamantylation reactions.
Protocol 1: Friedel-Crafts Adamantylation of an Arene (e.g., Toluene)
This protocol describes a general procedure for the Lewis acid-catalyzed adamantylation of an electron-rich aromatic compound.
Materials:
-
1-Bromoadamantane
-
Toluene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, 1 M)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, and nitrogen/argon inlet
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen or argon inlet, and a dropping funnel.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous aluminum chloride (1.1 equivalents) to the flask. Add anhydrous dichloromethane to create a slurry.
-
Substrate Addition: Add anhydrous toluene (1.0 equivalent) to the flask.
-
Adamantylating Agent Addition: Dissolve 1-bromoadamantane (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 1-bromoadamantane solution dropwise to the stirred reaction mixture at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the adamantylated toluene.
Protocol 2: Adamantylation of an N-Heterocycle (e.g., Pyridine)
The adamantylation of pyridines can proceed via either C-adamantylation or N-adamantylation, depending on the reaction conditions and the substituents on the pyridine ring.[1] The presence of electron-donating groups on the pyridine ring generally facilitates the reaction.[1]
Materials:
-
1-Bromoadamantane
-
Pyridine derivative (e.g., 4-dimethylaminopyridine)
-
Decane (as solvent)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser with a nitrogen or argon inlet, combine the pyridine derivative (1.0 equivalent) and 1-bromoadamantane (1.0 equivalent).
-
Solvent Addition: Add decane to the flask to create a reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 3: Adamantylation of an Aniline Derivative
Direct adamantylation of anilines can be challenging due to the basicity of the amino group, which can react with the Lewis acid catalyst. A common strategy is to protect the amino group, for example, as an acetanilide.[2][3]
Materials:
-
Acetanilide (acetyl-protected aniline)
-
1-Adamantanol
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer, and condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-adamantanol (1.0 equivalent), acetanilide (1.2-1.4 equivalents), and trifluoroacetic acid (4-8 equivalents), which acts as both the catalyst and the solvent.[2]
-
Heating: Heat the reaction mixture to 80 °C and stir for approximately 3 hours.[2]
-
Deprotection and Workup: After cooling, remove the trifluoroacetic acid under reduced pressure. The residue is then hydrolyzed with an acidic solution (e.g., HCl) to remove the acetyl protecting group, followed by neutralization with a sodium hydroxide solution to precipitate the 4-(1-adamantyl)aniline.[2]
-
Purification: The crude product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Mechanistic Insights and Visualizations
A solid understanding of the reaction mechanism is invaluable for troubleshooting and optimization.
Friedel-Crafts Adamantylation Mechanism
The Friedel-Crafts adamantylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) abstracts a halide from the adamantyl halide (e.g., 1-bromoadamantane) to generate a stable tertiary adamantyl carbocation.
-
Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the adamantyl carbocation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base (e.g., the [AlCl₃Br]⁻ complex) removes a proton from the carbon bearing the adamantyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
Caption: Mechanism of Friedel-Crafts Adamantylation.
Troubleshooting Decision Tree
This decision tree can guide you through a logical process to diagnose and solve common issues in your adamantylation reaction.
Caption: Troubleshooting Decision Tree for Adamantylation Reactions.
Alternative Adamantylation Strategies
While Friedel-Crafts alkylation is the most common method for adamantylation, other strategies can be advantageous, especially for substrates that are sensitive to strong Lewis acids.
Radical-Mediated Adamantylation
Radical-mediated adamantylation offers a complementary approach, particularly for heterocycles. This method typically involves the generation of an adamantyl radical, which then adds to the aromatic ring. The initiation of the radical can be achieved through various methods, including the use of radical initiators like AIBN or through photoredox catalysis.
Photocatalytic Adamantylation
Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization, including adamantylation. These reactions often proceed under mild conditions and can offer unique selectivity profiles compared to traditional methods. The mechanism typically involves the photocatalyst absorbing light and then engaging in an electron transfer process to generate the adamantyl radical.
References
-
Adamantylation of Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Indole Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). Microbiology Info.com. Retrieved from [Link]
-
INDOLE SPOT REAGENT (1% CINNAMALDEHYDE). (n.d.). Dalynn Biologicals. Retrieved from [Link]
-
Alkylation of aromatic compounds with 1-bromoadamantane in the presence of metal complex catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Experimental Characterization of the Pyridine:Acetylene Co-crystal and Implications for Titan’s Surface. (2023, February 28). ACS Publications. Retrieved from [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). PubMed Central. Retrieved from [Link]
-
Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. (n.d.). PubMed Central. Retrieved from [Link]
-
Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. (2020, August 7). ACS Publications. Retrieved from [Link]
-
The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024, November 7). RotaChrom. Retrieved from [Link]
-
Protocol for photocatalytic upcycling of non-biodegradable plastics into platform chemicals at ambient conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Method for producing 4-(1-adamantyl)aniline. (n.d.). Google Patents.
-
Direct C–H arylation of electron-deficient heterocycles with arylboronic acids. (2010, September 29). PubMed. Retrieved from [Link]
-
Influence of polarity solvents on the regioselectivity of reaction between selected ketoesters and phenol. (n.d.). ResearchGate. Retrieved from [Link]
-
Modern radical chemistry. (n.d.). Beilstein Journals. Retrieved from [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Investigating the effect of solvent polarity environment differences in electrolyte and non-electrolyte systems. (2025, December 1). PubMed. Retrieved from [Link]
-
First steps of the reactions of alkanes and arenes with adamantyl cations in sulfuric acid in comparison with other reagents. (n.d.). ResearchGate. Retrieved from [Link]
-
Site-selective benzylic C–H hydroxylation in electron-deficient azaheterocycles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Alkoxyalkylation of Electron-Rich Aromatic Compounds. (n.d.). MDPI. Retrieved from [Link]
-
Unravelling the solvent polarity effect on the excited state intramolecular proton transfer mechanism of the 1- and 2-salicylideneanthrylamine. A TD-DFT case study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Method of producing 1-(adamantyl-1)-pyridinium bromide. (n.d.). Google Patents.
-
Activation of aniline by extracts from plants and induction of chromosomal damages in Chinese hamster ovary cells. (n.d.). PubMed. Retrieved from [Link]
-
INDOLE TEST. (2022, December 28). Microbiology Class. Retrieved from [Link]
-
Separating a Mixture Using Chromatography. (2020, May 20). YouTube. Retrieved from [Link]
-
Selective direct C–H polyfluoroarylation of electron-deficient N-heterocyclic compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Direct radical functionalization methods to access substituted adamantanes and diamondoids. (n.d.). PubMed Central. Retrieved from [Link]
-
INDOLE TEST REAGENTS. (2016, October 20). iGEM. Retrieved from [Link]
-
Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. (n.d.). PubMed Central. Retrieved from [Link]
-
The Role of Solvent Polarity in Solvatochromism and Preferential Solvation of Acetaminophen: Spectroscopic Evidence of Synergistic Effect. (2024, October 10). ResearchGate. Retrieved from [Link]
-
Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. (2008, November 19). PubMed Central. Retrieved from [Link]
-
Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene: Fluorescent Properties of Pyrene-Decorated Adamantanes and a Channeled Crystal Structure of 1,3,5-Tris(pyren-2-yl)adamantane. (2020, August 7). ResearchGate. Retrieved from [Link]
-
Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Alkoxyalkylation of Electron-Rich Aromatic Compounds. (2024, June 26). PubMed. Retrieved from [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials. Retrieved from [Link]
Sources
troubleshooting unexpected NMR peaks in adamantyl compounds
Topic: Troubleshooting Unexpected NMR Peaks in Adamantyl Compounds Ticket ID: ADM-NMR-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Diamond Cage" Paradox
Welcome to the Adamantyl NMR Support Center. You are likely here because your spectrum shows "too many peaks," "impossible integrals," or "ghost signals" in what should be a simple, highly symmetric cage structure.
Adamantane (
This guide is structured to diagnose three specific classes of anomalies: Symmetry Breaking , Relaxation Artifacts , and Aggregation Phenomena .
Module 1: "I see more peaks than my structure predicts"
Diagnosis: Symmetry Breaking & Diastereotopicity
The most common support ticket involves users expecting a simple spectrum for 1-substituted adamantanes but finding a complex forest of multiplets.
The Core Logic
Adamantane has 4 equivalent bridgehead positions (1, 3, 5, 7) and 6 equivalent bridging methylene positions (2, 4, 6, 8, 9, 10).
-
1-Substitution (
): Introducing a substituent at C1 breaks the symmetry. You should observe 4 distinct proton environments:- (C2, C8, C9): 6 protons (closest to substituent).
- (C3, C5, C7): 3 protons (bridgeheads).
- (C4, C6, C10): 6 protons.
- (C4, C6, C10 - anti): Often overlaps, but distinct in high-field NMR.
-
The "Chiral" Trap: If your substituent at C1 is chiral (e.g., a chiral amide linker), the adamantane cage becomes diastereotopic . The
symmetry plane is destroyed. The 6 -protons are no longer equivalent; they split into complex diastereotopic pairs.
Troubleshooting Workflow: Symmetry vs. Impurity
Figure 1: Decision matrix for distinguishing between inherent symmetry breaking and sample contamination.
Module 2: "My integrals are wrong (Bridgeheads are too small)"
Diagnosis:
Q: Why do my bridgehead protons integrate to 2.1 instead of 3.0?
A: You are suffering from
Adamantane derivatives are globular and tumble isotropically and rapidly in solution. This rapid tumbling reduces the efficiency of dipole-dipole relaxation. Furthermore, the rigid cage structure lacks flexible pathways for energy dissipation.
-
Consequence: Adamantyl protons have exceptionally long longitudinal relaxation times (
), often 2–5 seconds (compared to 0.5–1.0s for typical alkyl chains). -
The Error: Standard default parameters uses a Relaxation Delay (
) of 1.0 second. This is insufficient. The spins do not return to equilibrium before the next pulse ( ), leading to signal attenuation.
Corrective Protocol: The
-
Measure
: Run an Inversion Recovery experiment (see Protocol A). -
Adjust
: Set your relaxation delay ( ) to at least the longest measured .-
Example: If
(bridgehead) = 4.0s, set .
-
Module 3: "The peaks are broad or shifting"
Diagnosis: Aggregation & Solvent Effects
Adamantane is highly lipophilic. In polar NMR solvents (DMSO-
Symptoms:
-
Broadening: Peaks lose their sharp coupling structure.
-
Concentration Dependence: Chemical shifts (
) change when you dilute the sample.[1] -
"Missing" Signals: In extreme cases, aggregates become so large that their correlation time (
) is too slow for detection, effectively "hiding" the signal in the baseline.
Action Plan:
-
Dilution Test: Run the spectrum at 10 mM and 1 mM. If shifts change >0.05 ppm, you have aggregation.
-
Solvent Switch: Move to a non-polar solvent like Chloroform-
( ) or Benzene- ( ) to disrupt hydrophobic aggregation.
Module 4: Reference Data & Common Impurities
Use this table to identify if your "unexpected peaks" are actually common starting materials or impurities.
Table 1: Characteristic Shifts of Adamantyl Impurities (
| Compound | Structure Note | Key | Key |
| Adamantane | Unsubstituted | 28.5 (CH), 37.9 ( | |
| 1-Adamantanol | Common precursor | 68.2 (C-OH), 45.5, 36.1, 30.7 | |
| 2-Adamantanone | Oxidation byproduct | 218.0 (C=O) | |
| Artifact | 0.55% height of main peak.Spaced by | N/A |
Note on Satellites: Because adamantyl signals are often very sharp and tall (due to 6 or 12 equivalent protons), the
satellites (1.1% natural abundance) are easily mistaken for impurities. Check if they are symmetric around the main peak with a coupling constant of ~125 Hz.
Experimental Protocols
Protocol A: Measuring
(Inversion Recovery)
Use this to validate integration accuracy.
-
Pulse Sequence: t1ir (Bruker) or Inversion Recovery (Varian/Agilent).
-
Array: Set a variable delay list (
) ranging from 0.01s to 15s (e.g., 0.05, 0.1, 0.5, 1, 2, 4, 8, 15s). -
Acquisition:
-
Phasing must be identical for all spectra.
-
Peaks will start inverted (negative), pass through a "null point" (zero), and become positive.
-
-
Calculation: The Null Point (
) relates to by the equation: -
Visualization:
References
-
Chemical Shifts & Solvent Effects
-
Symmetry Breaking & Dynamics
-
Mann, B. E. (2014). "Symmetry Breaking in NMR Spectroscopy: The Elucidation of Hidden Molecular Rearrangement Processes." Symmetry, 6(4), 865-867.
-
-
Relaxation & Aggregation
-
Spectral Data Verification
-
AIST. "SDBS Compounds and Spectral Search: 1-Adamantanol (No. 152)." SDBS Web Software.
-
Sources
Technical Support Center: Scaling Up the Synthesis of 5-(1-Adamantyl)-2-furoic Acid
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-(1-Adamantyl)-2-furoic acid. As this adamantane-containing heterocyclic compound gains interest in medicinal chemistry and materials science, the need for robust and scalable synthetic routes becomes paramount. This document provides a comprehensive technical overview, a recommended scalable protocol, and a detailed troubleshooting guide to address common challenges encountered during scale-up.
Strategic Overview for Scalable Synthesis
The direct functionalization of 2-furoic acid presents significant challenges due to the competing reactivity of the carboxylic acid group with the reagents typically used for Friedel-Crafts alkylation. The acid can coordinate with Lewis acids, deactivating the catalyst and promoting unwanted side reactions.
Therefore, a more robust and scalable strategy involves a two-step process:
-
Alkylation of a 2-Furoic Acid Ester: The synthesis begins with the Friedel-Crafts alkylation of a protected furoic acid, such as methyl 2-furoate, with a suitable adamantyl source. This approach circumvents the issues associated with the free carboxylic acid.
-
Saponification: The resulting ester is then hydrolyzed under basic conditions to yield the final product, 5-(1-Adamantyl)-2-furoic acid.
This pathway is generally higher yielding and produces a cleaner product that is easier to purify at scale compared to the direct alkylation of 2-furoic acid.
Caption: Recommended two-step synthetic workflow for scalable production.
Detailed Experimental Protocols
The following protocols are designed for laboratory scale (10-50 g) but are developed with key considerations for future scale-up.
Protocol 2.1: Synthesis of Methyl 5-(1-adamantyl)-2-furoate
-
Reactor Setup: To a dry, inerted (Nitrogen or Argon) reactor equipped with an overhead stirrer, thermometer, and addition funnel, add methyl 2-furoate (1.0 eq) and 1-adamantanol (1.05 eq).
-
Solvent Addition: Add nitromethane (approx. 5-10 mL per gram of methyl 2-furoate). Begin stirring to form a slurry.
-
Catalyst Addition: In a separate dry vessel, suspend the Lewis acid catalyst, such as Bismuth (III) triflate (Bi(OTf)₃, 10 mol%), in a small amount of nitromethane. Slowly add this catalyst slurry to the main reactor over 15-20 minutes. A mild exotherm may be observed. Maintain the internal temperature below 30°C. A similar procedure using aluminum or bismuth triflate has been proven effective for the adamantylation of other furan rings[1][2].
-
Reaction: Stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting methyl 2-furoate is consumed.
-
Quench: Once complete, slowly pour the reaction mixture into a separate vessel containing 2 M hydrochloric acid (aq) (approx. 10 volumes) and an extraction solvent like chloroform or ethyl acetate (approx. 10 volumes) with vigorous stirring.
-
Workup: Separate the organic layer. Extract the aqueous layer two more times with the chosen solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Protocol 2.2: Saponification to 5-(1-Adamantyl)-2-furoic acid
-
Dissolution: Dissolve the crude methyl 5-(1-adamantyl)-2-furoate (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 2.5 eq) or sodium hydroxide (NaOH, 2.5 eq) and stir the mixture at room temperature. The reaction can be gently heated (40-50°C) to increase the rate if necessary. Saponification of similar esters is a well-established procedure[3].
-
Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure.
-
Acidification: Dilute the remaining aqueous residue with water and cool the mixture in an ice bath. Slowly add 3 M hydrochloric acid (aq) with stirring until the pH is ~2. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight. The crude product can be further purified by recrystallization.
Scale-Up Considerations and Critical Parameters
When moving from the lab to a pilot or production scale, several parameters become critical. Careful control is necessary to ensure consistent yield, purity, and safety.
| Parameter | Lab Scale (10-50 g) | Pilot/Production Scale (1-100 kg) | Rationale and Potential Issues |
| Heat Management | Minor exotherm, easily controlled with a water bath. | Significant exotherm possible, especially during catalyst addition. Requires a jacketed reactor with efficient cooling. | Runaway reactions can lead to polymerization of the furan ring, causing low yield and tar formation. Furan is known to be sensitive to strong acids and high temperatures[4]. |
| Reagent Addition | Manual addition via funnel. | Controlled, slow subsurface addition of catalyst slurry via a pump. | Prevents localized "hot spots" and ensures homogenous catalyst distribution, which is critical for consistent reaction and minimizing side products. |
| Mixing Efficiency | Magnetic stirrer. | Overhead mechanical stirrer (e.g., impeller or pitched-blade turbine). | Inefficient mixing can lead to poor mass and heat transfer, resulting in an incomplete reaction or localized byproduct formation. |
| Solvent Selection | Nitromethane, Chloroform. | Consider greener or higher boiling point solvents if possible. Toluene or 2-MeTHF could be investigated for extraction. | Safety, environmental impact, and ease of recovery are major concerns at scale. Nitromethane is effective but has associated hazards. |
| Purification Method | Flash Chromatography. | Recrystallization or Reslurrying. | Chromatography is not economically viable for large quantities. Developing a robust crystallization procedure is essential for achieving high purity at scale[5]. |
| Cycle Time | 1-2 days. | Can be optimized by using in-process controls (IPCs) to determine reaction completion accurately, avoiding unnecessarily long reaction times. | Reducing cycle time directly improves process efficiency and throughput. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Caption: Troubleshooting logic for low yield in the alkylation step.
Q1: The reaction mixture from the alkylation step (Protocol 2.1) is a dark, tarry mess, and the yield is very low. What happened?
A: This is a classic sign of furan ring polymerization. Furan and its derivatives are notoriously sensitive to strong acids and high temperatures[4].
-
Causality: The Lewis acid catalyst, if too strong (like anhydrous AlCl₃) or added too quickly, can create localized hot spots with high acidity, initiating polymerization. The reaction itself can be exothermic, and without adequate cooling, the internal temperature can rise uncontrollably, further accelerating decomposition.
-
Solution:
-
Temperature Control: Ensure your reactor's cooling system is efficient and maintain a strict internal temperature limit, preferably below 30°C.
-
Catalyst Choice: Use a milder, more tolerant Lewis acid. Bismuth (III) triflate (Bi(OTf)₃) or Aluminum triflate (Al(OTf)₃) are excellent alternatives that have been shown to work well for adamantylation of furans[2].
-
Controlled Addition: Add the catalyst slurry slowly and sub-surface if possible to ensure rapid dispersion and heat dissipation.
-
Q2: My saponification (Protocol 2.2) seems to be stalled. HPLC analysis shows significant amounts of starting ester even after several hours.
A: Incomplete saponification is usually due to insufficient base, poor solubility, or low temperature.
-
Causality: The methyl 5-(1-adamantyl)-2-furoate is a sterically hindered and very nonpolar molecule. This can lead to poor solubility in the aqueous base, slowing down the hydrolysis reaction.
-
Solution:
-
Increase Co-solvent: Increase the proportion of THF in your solvent system (e.g., to 4:1:1 THF:Methanol:H₂O) to improve the solubility of the ester.
-
Increase Temperature: Gently warm the reaction mixture to 40-50°C. This will significantly increase the reaction rate without causing significant degradation.
-
Check Base Stoichiometry: Ensure you have used at least 2.5 equivalents of LiOH or NaOH. If the reaction is stalled, a small additional charge of the base can be added.
-
Q3: During the acidic workup of the saponification, my product oiled out instead of precipitating as a solid. How do I isolate it?
A: "Oiling out" occurs when the melting point of the impure product is below the temperature of the workup, or when impurities are preventing crystallization.
-
Causality: Residual organic solvents or process impurities can act as an "anti-solvent," preventing the formation of a crystalline solid.
-
Solution:
-
Extract the Product: If an oil forms, extract the entire mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry and concentrate it. The crude product can then be purified by recrystallization.
-
Optimize Crystallization: The crude, isolated product should be subjected to recrystallization from a suitable solvent system. A good starting point is an isopropanol/water or ethanol/water mixture. Dissolve the crude product in the minimum amount of hot alcohol and slowly add hot water until the solution becomes cloudy. Then, add a few more drops of alcohol to clarify and allow it to cool slowly. This method is effective for purifying furoic acid derivatives[5].
-
Q4: Is it possible to perform this synthesis as a one-pot reaction?
A: While one-pot reactions are attractive for their efficiency, they are not recommended for this specific synthesis during scale-up.
-
Causality: The conditions for the Friedel-Crafts alkylation (acidic, anhydrous, organic solvent) are fundamentally incompatible with those for saponification (basic, aqueous). Attempting to combine them would require complex solvent exchanges and neutralization steps that would likely lead to lower yields and significant purification challenges. A two-step process with isolation of the intermediate ester provides a critical purification point and ensures a more robust and controllable process at scale[6].
References
-
Wikipedia contributors. (2023). 2-Furoic acid. Wikipedia, The Free Encyclopedia. [Link]
-
Sciforum. (2018). Convenient synthesis of 2-(1-adamantyl)furans. [Link]
-
Jin, F., et al. (2022). Efficient Synthesis of Biobased Furoic Acid from Corncob via Chemoenzymatic Approach. MDPI. [Link]
-
Zhang, Z., et al. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Wiley Online Library. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid from Furfural. [Link]
-
Shi, J., et al. (2020). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. [Link]
-
Chipman, J. D., & Fuson, R. C. (1934). 2-FUROIC ACID. Organic Syntheses. [Link]
- Google Patents. (n.d.).
-
Wilson, W. C. (1921). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses. [Link]
-
Butylenko, R., et al. (2018). Convenient Synthesis of 2-(1-Adamantyl)furans. MDPI. [Link]
-
ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9) from HexA model.... [Link]
-
ResearchGate. (n.d.). First consecutive linear synthesis of hostmaniene, 5-formyl-2-(isopropyl-1'-ol)benzofuran and anadendroic acid using prenylated.... [Link]
-
Heravi, M. M., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Ingenta Connect. [Link]
Sources
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and ...: Ingenta Connect [ingentaconnect.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(1-Adamantyl)-2-Furoic Acid Synthesis & Purification
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Purity Optimization & Troubleshooting
Introduction: The Purity Paradox
Welcome to the technical support hub for 5-(1-Adamantyl)-2-furoic acid .
If you are accessing this guide, you are likely encountering a specific "purity paradox" common to this scaffold: the molecule combines a highly polar, hydrophilic head (carboxylic acid) with a bulky, highly lipophilic tail (adamantane). This duality makes standard purification protocols (like simple silica chromatography) frustratingly inefficient, often leading to streaking or co-elution of impurities.
This guide abandons generic advice. Instead, we implement a Self-Validating Purification System based on the specific physicochemical properties of the adamantyl-furan interface.
Module 1: Synthesis Optimization (The Source of Purity)
Core Philosophy: Purity is not achieved during workup; it is engineered during synthesis. The most common failure mode is attempting direct alkylation of furoic acid, which leads to decarboxylation and "tar" formation.
The Recommended Protocol: The "Ester Route" We strongly recommend synthesizing the intermediate Methyl 5-(1-adamantyl)-2-furoate first, followed by controlled hydrolysis. This protects the acid functionality and prevents catalyst poisoning.
Workflow Diagram: The Optimized Pathway
Caption: Optimized synthesis pathway minimizing decarboxylation risks. Note the critical branch point for over-alkylation impurities.
Module 2: Troubleshooting & FAQs
Ticket #101: "My product is a sticky brown oil, not a white solid."
Diagnosis: This is the hallmark of adamantanol contamination . Unreacted 1-adamantanol is a waxy solid that occludes your product, preventing crystallization. The Fix: The "Lipophilic Wash" Because your product is an acid, we can exploit its pH sensitivity.
-
Dissolve your crude oil in 0.5 M NaOH (aq) . The product will deprotonate and dissolve as the sodium salt.
-
Critical Step: Extract this aqueous phase 3x with Hexanes or Diethyl Ether .
-
Why? The neutral impurities (unreacted adamantanol, adamantane, and any remaining ester) will migrate into the organic layer. The product stays in the water.
-
-
Acidify the aqueous layer to pH 2 with HCl. The pure acid will precipitate as a white solid.
Ticket #102: "I see a secondary spot on TLC very close to my product."
Diagnosis: Likely the regioisomer (4-adamantyl-2-furoic acid) or the 2,5-di(adamantyl) byproduct. The Fix: Thermodynamic Control
-
Cause: High reaction temperatures (>50°C) promote substitution at the less favorable 4-position or multiple substitutions.
-
Solution: Switch catalysts. Replace traditional
(too harsh) with Aluminum Triflate ( ) or Bismuth Triflate ( ) . These allow the reaction to proceed at room temperature in nitromethane, significantly boosting regioselectivity for the 5-position [1].
Ticket #103: "Yield is low after hydrolysis."
Diagnosis: Incomplete hydrolysis due to solubility issues. The Fix: The adamantyl group makes the ester extremely hydrophobic. It will not dissolve in aqueous NaOH alone.
-
Protocol: Use a ternary solvent system: THF : Methanol : Water (4:1:1) . The THF is required to solvate the adamantyl tail, allowing the hydroxide ion to attack the carbonyl carbon. Heat to 60°C for 4 hours.
Module 3: Advanced Purification (The Polishing Step)
If the Acid-Base extraction (Ticket #101) yields a solid that is still slightly off-white (95-97% purity), use recrystallization.
Solvent Selection Logic:
-
Water: Poor solvent (product is too lipophilic).
-
Hexane: Poor solvent (product is too polar).
-
Ethanol/Methanol: Good solvent (product is soluble).
The "Anti-Solvent" Method:
-
Dissolve the crude solid in the minimum amount of hot Ethanol or Acetone .
-
Filter while hot to remove insoluble particulates (silica dust, salts).
-
Slowly add hot Water (the anti-solvent) dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then 4°C.
-
Result: The adamantyl group drives the lattice formation in the presence of water, excluding more polar impurities.
Summary of Physicochemical Data
| Property | Value / Behavior | Implication for Purification |
| Solubility (Acid) | High: THF, EtOH, AcetoneLow: Water, Hexane | Use Hexane washes to remove neutral organics; use EtOH/Water for recrystallization. |
| Solubility (Na-Salt) | High: WaterLow: Ether, DCM | Enables the "Lipophilic Wash" (Ticket #101). |
| pKa | ~3.1 (Furoic acid core) | Precipitates sharply below pH 2.5. |
| Major Impurity | 1-Adamantanol | Neutral, waxy, hexane-soluble. |
Module 4: Decision Tree for Purification
Use this logic flow to determine your next step based on your current state.
Caption: Logical workflow for determining the appropriate purification technique based on physical state and intermediate type.
References
-
Konshin, V. V., et al. (2018). Convenient Synthesis of 2-(1-Adamantyl)furans. Proceedings, 9(1), 23.
- )
-
Stetter, H., & Rauscher, E. (1960).[1] Zur Kenntnis des β-[Adamantyl-(1)]-β-oxo-propionsäure-äthylesters. Chemische Berichte, 93(9), 2054–2057.
- Key Insight: Foundational text on adamantyl-carbonyl chemistry and stability.
-
Hall, I. H., et al. (1993). Hypolipidemic Effects of 2-Furoic Acid in Sprague-Dawley Rats. Archiv der Pharmazie, 326(1), 15–23.[2]
- Key Insight: Provides physical property data and biological context for furoic acid deriv
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Key Insight: General principles for solvent selection in anti-solvent crystalliz
Sources
Technical Support Center: Optimization of Crystallization for 5-(1-Adamantyl)-2-furoic Acid
From the Senior Application Scientist's Desk:
Welcome to the technical support center for 5-(1-Adamantyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working to purify this unique molecule through crystallization. The bulky, rigid adamantyl cage combined with the planar furoic acid moiety presents specific challenges and opportunities in developing a robust crystallization protocol.[1] This document moves beyond simple step-by-step instructions to explain the underlying principles, helping you troubleshoot effectively and optimize your outcomes. Our approach is grounded in established crystallographic theory and practical laboratory experience.
Section 1: Core Compound Properties & Strategic Considerations
Before initiating any crystallization experiment, understanding the physicochemical properties of 5-(1-Adamantyl)-2-furoic acid is paramount. This knowledge informs every decision, from solvent selection to the choice of crystallization method.
Physicochemical Data Summary
The properties of the target compound dictate its behavior in solution. The adamantyl group imparts significant lipophilicity and rigidity, while the furoic acid provides a polar site for hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈O₃ | [2] |
| Molecular Weight | 246.30 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 197-200 °C | [2] |
| Solubility | Soluble in DMSO and methanol; slightly soluble in water. | [2] |
| Purity | >98% (Typical for commercial samples) | [2] |
Expert Insight: The high melting point relative to its parent compound, 2-furoic acid (128-132 °C), is a direct consequence of the large, symmetric adamantyl group, which promotes stable packing in the crystal lattice.[3] However, this same bulkiness can also lead to kinetic challenges in achieving a well-ordered state.
The Critical Role of Polymorphism
Adamantane derivatives are well-documented for exhibiting polymorphism—the ability to exist in multiple crystal forms.[4][5][6] Different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical development.
Why it matters: The crystallization conditions you choose (e.g., solvent, cooling rate, temperature) directly influence which polymorphic form is obtained. Uncontrolled crystallization can lead to a mixture of forms or an undesired, metastable form. Therefore, a primary goal of optimization is to consistently produce a single, desired polymorph.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the crystallization of 5-(1-Adamantyl)-2-furoic acid.
Q1: What are the best starting solvents for initial screening?
A: Based on its known solubility, methanol is an excellent starting point for cooling crystallization.[2] For anti-solvent crystallization, dissolving the compound in a strong solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and using water or a non-polar solvent like heptane as the anti-solvent is a logical strategy. The parent 2-furoic acid is soluble in hot water, ethanol, and ether, which can also be considered, though the adamantyl group will reduce solubility in polar solvents.[7][8]
Q2: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?
A: Oiling out, or liquid-liquid phase separation, occurs when the solution becomes supersaturated too quickly, and the solute separates as a liquid phase instead of a solid crystal. This is a common issue in anti-solvent crystallization.[9]
-
Causality: The bulky adamantyl group can make it kinetically difficult for the molecules to arrange into an ordered lattice. When supersaturation is generated rapidly, the system defaults to the kinetically easier path of forming a disordered, solute-rich liquid.
-
Solution:
-
Reduce the rate of anti-solvent addition: Add the anti-solvent dropwise with vigorous stirring to maintain a lower, more controlled level of supersaturation.[10]
-
Increase the temperature: Operating at a higher temperature can increase molecular mobility and favor crystallization over oiling out.
-
Use a different solvent/anti-solvent system: Choose a pair where the solubility gradient is less steep.
-
Seeding: Introduce a small quantity of pre-existing crystals of the desired form into the solution just before it becomes saturated. This provides a template for growth and bypasses the difficult primary nucleation step.[9]
-
Q3: I'm not getting any crystals, even after cooling/adding anti-solvent. What should I check first?
A: Failure to produce crystals typically points to an issue with achieving sufficient supersaturation.
-
Too much solvent: This is the most common reason. If you've used too much solvent to dissolve your compound, the solution may not become supersaturated upon cooling or anti-solvent addition. Solution: Gently heat the solution to evaporate a portion of the solvent and then attempt the crystallization again.[11]
-
Compound is too soluble: If the compound remains highly soluble even at low temperatures or with a high proportion of anti-solvent, the chosen solvent system is not suitable. You need a solvent in which the compound has a steep solubility curve with respect to temperature or anti-solvent concentration.
-
Nucleation is inhibited: Sometimes, highly pure solutions can be difficult to crystallize because there are no nucleation sites. Solution: Try scratching the inside of the flask with a glass rod below the solvent line to create micro-abrasions that can induce nucleation. Alternatively, add a seed crystal.
Q4: My crystallization happened almost instantly upon cooling. Is this a problem?
A: Yes, rapid crystallization (crashing out) is generally undesirable. It tends to trap impurities and solvent within the crystal lattice, defeating the purpose of purification.[11] An ideal crystallization should show initial crystal formation over several minutes, with continued growth over 20 minutes or longer.
-
Causality: The solution was likely too concentrated, leading to a very high level of supersaturation immediately upon cooling.
-
Solution: Re-heat the flask to dissolve the solid completely. Add a small amount of additional "good" solvent (e.g., 5-10% more volume) to slightly decrease the concentration. This will require the solution to cool further before nucleation begins, slowing the overall process and promoting the growth of higher-quality crystals.[11]
Section 3: In-Depth Troubleshooting Guides
This section provides detailed strategies for overcoming more complex crystallization challenges.
Problem: Poor Crystal Habit or Low Purity
"My experiment produced very fine needles/thin plates. Filtration is difficult, and subsequent analysis shows the purity has not improved significantly."
-
Scientific Rationale: Crystal habit is dictated by the relative growth rates of different crystal faces. Rapid growth, driven by high supersaturation, often leads to morphologies with high surface areas like needles or dendrites. These structures are prone to trapping solvent and impurities from the mother liquor. The goal is to shift the process from a nucleation-dominant regime to a growth-dominant one.
-
Troubleshooting Strategy:
-
Minimize Supersaturation: The key is to slow everything down.
-
Cooling Crystallization: Decrease the cooling rate. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated by a cork ring or paper towels, before moving it to a refrigerator.[11] A programmed, linear cooling profile is ideal if equipment is available.[12]
-
Anti-Solvent Crystallization: As mentioned in the FAQs, use a syringe pump for slow, controlled addition of the anti-solvent. Ensure vigorous mixing at the point of addition to prevent localized areas of high supersaturation.[10]
-
-
Solvent System Optimization:
-
The solvent itself influences crystal habit. Experiment with different solvents. For instance, if methanol gives needles, try ethanol or isopropanol. Aromatic solvents like toluene can sometimes promote more ordered structures through pi-stacking interactions, though this is less likely to be a dominant factor for this molecule.[13]
-
-
Temperature Cycling (Ostwald Ripening): This technique can transform a population of small, imperfect crystals into larger, more stable ones.
-
After initial crystallization, gently heat the mixture to dissolve about 20-30% of the solid. Then, cool it down again slowly. This process dissolves the smaller, less stable crystals and allows that material to deposit onto the larger, more stable crystals, improving both particle size and purity.
-
-
Problem: Controlling Polymorphism
"I've successfully crystallized the compound, but I get different results (e.g., different melting points or powder X-ray diffraction patterns) between batches. How can I control this?"
-
Scientific Rationale: Polymorphs represent different energy states of the solid form. The thermodynamically most stable form has the lowest energy and is typically desired. However, kinetically favored (metastable) forms often crystallize first, especially under conditions of rapid supersaturation. Your goal is to create conditions that favor the formation of the thermodynamic polymorph.
-
Troubleshooting Strategy:
-
Identify the Forms: First, you must characterize the different forms you are producing using techniques like PXRD, DSC, or IR spectroscopy.
-
Favor the Thermodynamic Form:
-
Slower Crystallization: As a general rule, slower crystallization processes (slow cooling, slow anti-solvent addition) at higher temperatures provide the system with more time and energy to overcome the kinetic barrier to nucleating the most stable form.
-
Slurry Experiments: Stir a mixture of the polymorphs in a solvent at a constant temperature for an extended period (24-48 hours). Over time, the metastable form will dissolve and recrystallize as the more stable form. This is a definitive way to identify the most stable polymorph in a given solvent.
-
-
Consistent Seeding: Once you have isolated the desired polymorph, use it as a seed material in all subsequent crystallizations. Seeding with the target form ensures that it is the one that grows, bypassing the stochastic nature of primary nucleation.[9]
-
Section 4: Standardized Experimental Protocols
These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial.
Protocol 1: Optimized Cooling Crystallization
-
Dissolution: In a suitable Erlenmeyer flask, add 1.0 g of 5-(1-Adamantyl)-2-furoic acid. Add methanol dropwise while gently heating (e.g., on a 60 °C hotplate) and stirring until the solid is just completely dissolved.
-
Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration through a pre-warmed filter funnel to remove insoluble impurities.
-
Supersaturation Control: Add an additional 5% volume of warm methanol to the clear solution. This prevents premature "crashing out."[11]
-
Slow Cooling: Cover the flask with a watch glass, remove it from the heat, and place it on a cork ring to insulate it from the benchtop. Allow it to cool slowly towards room temperature over 1-2 hours. Do not disturb the flask.
-
Crystal Growth: Once crystal formation is evident, allow the flask to stand at room temperature for another 2-3 hours to maximize growth.
-
Maturation: Transfer the flask to a 4 °C refrigerator and leave it for at least 4 hours (or overnight) to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold methanol.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve 1.0 g of 5-(1-Adamantyl)-2-furoic acid in the minimum amount of DMSO at room temperature in a flask equipped with a magnetic stirrer.
-
Setup: Place the flask in a temperature-controlled water bath (e.g., 25 °C). Place deionized water (the anti-solvent) in a syringe pump.
-
Controlled Addition: Begin vigorous stirring of the DMSO solution. Add the water via the syringe pump at a slow, constant rate (e.g., 0.5 mL/min).
-
Nucleation & Growth: The solution will become cloudy as nucleation begins. Continue the addition until a good crop of crystals is formed. The final solvent ratio might be in the range of 1:1 to 1:3 (DMSO:Water), which must be determined empirically.
-
Digestion: After the addition is complete, allow the slurry to stir at the same temperature for 1-2 hours. This "digestion" period can improve crystal size and purity.
-
Isolation & Drying: Collect, wash (with a solution matching the final solvent composition), and dry the crystals as described in Protocol 1.
Protocol 3: Vapor Diffusion (for High-Quality Single Crystals)
This method is ideal for growing X-ray quality crystals when only a small amount of material is available.[14][15]
-
Inner Vial Prep: In a small, open vial (e.g., 1 mL), prepare a nearly saturated solution of the compound in a relatively low-volatility solvent (e.g., 50 µL of DMF).
-
Outer Vial Prep: In a larger vial or beaker (e.g., 20 mL), add ~1 mL of a volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether).
-
Assembly: Carefully place the small inner vial inside the larger vial, ensuring the walls do not touch. Seal the outer vial tightly with a cap or parafilm.
-
Diffusion: Over hours to days, the volatile anti-solvent (ether) will slowly diffuse through the vapor phase into the solution in the inner vial.[16] This gradually increases the anti-solvent concentration, slowly inducing crystallization.
-
Observation: Leave the setup undisturbed in a vibration-free location and monitor periodically for the growth of single crystals.
Section 5: Visual Workflow Diagrams
Diagram 1: Solvent Selection Decision Tree
This diagram outlines a logical process for selecting an appropriate solvent system for crystallization.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(1-adamantyl)-2-furoic Acid - Chemical Formula C15h18o3, Cas No 543694-49-1, Purity 95% | Molecular Weight 246.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymorphism in 2-X-adamantane derivatives (X = Cl, Br) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Furoic acid CAS#: 88-14-2 [m.chemicalbook.com]
- 8. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. reddit.com [reddit.com]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. unifr.ch [unifr.ch]
- 16. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Poor Chromatographic Separation of Furoic Acid Derivatives
As a Senior Application Scientist, I've frequently guided researchers through the nuances of separating challenging compounds. Furoic acid and its derivatives, with their polar and acidic nature, are a common source of chromatographic frustration. Poor peak shape, inadequate resolution, and shifting retention times can compromise data integrity and delay critical research.
This guide is structured as a technical support center, moving from foundational system checks to advanced method development strategies. It is designed to empower you, the researcher, to diagnose problems methodically and implement robust solutions based on sound scientific principles.
Section 1: Foundational Troubleshooting & System Health
Before blaming the method, it's crucial to ensure the instrument is performing optimally. Many chromatographic issues stem from the hardware itself.
Question: My chromatogram looks noisy, and retention times are drifting. Where do I even begin?
Answer: Start with the basics of system health. Inconsistent flow and pressure are primary culprits for retention time variability.
-
Check for Leaks: A small leak can cause significant issues. Look for salt buildup around pump fittings and connections, which is a clear indicator of a leak, especially when using buffered mobile phases.[1] Ensure all fittings are secure.
-
Inspect the Pump: The pump's job is to deliver a constant, pulse-free flow.[1] Erratic retention times or a noisy baseline can point to pump problems.[1]
-
Degas Your Mobile Phase: Dissolved gases can cause bubbles to form in the pump, leading to pressure fluctuations. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Check Pump Seals: Worn pump seals are a common issue and require periodic replacement as part of routine maintenance.[1]
-
-
Verify Mobile Phase Preparation: An incorrectly or inconsistently prepared mobile phase is a frequent source of problems. Ensure accurate measurements and consistent preparation from batch to batch. If you suspect the mobile phase, preparing a fresh batch is a simple and effective troubleshooting step.[2]
Section 2: Tackling Poor Peak Shape
Furoic acid derivatives are prone to poor peak shape, most commonly tailing, due to their chemical properties.
Question: My furoic acid peak is exhibiting significant tailing. What's causing this and how do I fix it?
Answer: Peak tailing for acidic compounds like furoic acid is most often caused by unwanted secondary interactions with the stationary phase.[3] Specifically, the carboxylate group can interact with residual silanol (Si-OH) groups on the surface of silica-based columns.[3][4] This leads to a portion of the analyte being more strongly retained, resulting in a "tail."
Below is a systematic workflow to diagnose and resolve peak tailing.
Caption: Troubleshooting workflow for peak tailing of acidic analytes.
Detailed Solutions for Peak Tailing:
-
Control the Mobile Phase pH (Ion Suppression): This is the most powerful tool for improving the peak shape of ionizable compounds.[5][6] By lowering the mobile phase pH to at least 1.5-2 units below the pKa of the furoic acid derivative, you ensure the carboxylic acid is predominantly in its neutral, protonated form (-COOH).[5] This neutral form has less affinity for the polar silanol groups, leading to a more symmetrical peak.[3] For 2-furoic acid (pKa ~3.17), a mobile phase pH of 2.5-3.0 is a good starting point.
-
Choose the Right Column:
-
High-Purity, End-Capped Columns: Modern Type B silica columns have fewer residual silanols and are "end-capped" to block many of the remaining ones.[3][4] This significantly reduces the sites available for secondary interactions.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide or carbamate). This feature helps to shield the residual silanols from interacting with acidic analytes.[4]
-
HILIC Columns: For highly polar furoic acid derivatives that are poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7]
-
-
Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by enhancing mass transfer kinetics.[8] However, be aware that temperature also affects retention time and selectivity, so it should be controlled and optimized systematically.[8]
-
Minimize Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can cause band broadening that appears as tailing.[4] Use narrow internal diameter tubing (e.g., 0.005") to reduce this effect.[4]
Question: My peak is broad, not necessarily tailing. What should I do?
Answer: Broad peaks indicate a loss of efficiency and can be caused by several factors.
-
Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (more organic content) than your mobile phase can cause the sample band to spread on the column, resulting in broad peaks.[2] Ideally, your sample should be dissolved in the mobile phase itself or a weaker solvent.
-
Flow Rate: While a lower flow rate can sometimes sharpen peaks, an excessively high flow rate can lead to band broadening.[8][9] It's important to operate near the column's optimal flow rate.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency. Try flushing the column with a strong solvent or, if necessary, replace it.[2]
Section 3: Improving Poor Resolution and Co-elution
When peaks overlap, accurate quantification is impossible. The goal is to achieve baseline resolution (Rs ≥ 1.5). The resolution equation points to the three factors we can control: efficiency (N), selectivity (α), and retention (k).
Question: Two of my furoic acid derivative peaks are co-eluting. How can I separate them?
Answer: To improve the resolution of co-eluting peaks, you need to manipulate the chromatography to exploit differences in the analytes' physicochemical properties.
-
Change Selectivity (α): This is the most impactful way to improve resolution.[10] Selectivity is a measure of the separation between two peak maxima.
-
Adjust Mobile Phase pH: As discussed, pH is a powerful tool.[5][11] Even small changes in pH can drastically alter the retention of ionizable compounds, potentially resolving co-eluting peaks.[5] If two furoic acid derivatives have different pKa values, a pH change can selectively shift one peak more than the other.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity due to different solvent properties and interactions with the analyte and stationary phase.[4]
-
Switch the Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[12] Moving from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase introduces different retention mechanisms (e.g., π-π interactions) that can resolve challenging peak pairs.
-
-
Increase Efficiency (N): Higher efficiency results in narrower, sharper peaks, which can be enough to resolve partial overlaps.[12]
-
Use a Longer Column: Doubling the column length generally increases resolution by a factor of ~1.4 (√2), but at the cost of longer run times and higher backpressure.[9]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm or superficially porous particles) generate significantly higher efficiency, leading to sharper peaks and better resolution.[9][12]
-
-
Optimize Retention (k): Increasing the retention factor (k) by decreasing the amount of organic solvent in the mobile phase can improve the resolution of early-eluting peaks. However, this effect diminishes for peaks that are already well-retained (k > 5).[10]
Appendix
Data Table: Properties of Common Furoic Acid Derivatives
This table provides key information for method development. The pKa value is essential for selecting the appropriate mobile phase pH for ion suppression.
| Compound | Structure | pKa | Notes |
| 2-Furoic Acid | ~3.17 | A common metabolite of furfural exposure.[13] | |
| 5-Hydroxymethyl-2-furoic acid | ~3.5 | An oxidation product of 5-Hydroxymethylfurfural (HMF).[14] |
Experimental Protocol: Systematic Mobile Phase pH Screening
This protocol outlines a structured approach to find the optimal mobile phase pH for separating a mixture of furoic acid derivatives.
Objective: To determine the effect of mobile phase pH on the retention and selectivity of furoic acid derivatives and identify the optimal pH for separation.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase A2: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid
-
Mobile Phase B: Acetonitrile or Methanol
-
Analyte standards
Procedure:
-
Initial Scouting Gradient:
-
Equilibrate the column with 95% Mobile Phase A1 and 5% Mobile Phase B for at least 10 column volumes.
-
Perform a fast scouting gradient from 5% to 95% B over 10 minutes.
-
This initial run will show the general elution profile of your compounds.
-
-
Isocratic Hold or Shallow Gradient Development (at pH ~2.7):
-
Based on the scouting run, develop an isocratic or shallow gradient method that elutes all peaks of interest within a reasonable time (e.g., 15 minutes).
-
Run the sample under these conditions and record the chromatogram. Note the retention times, peak shapes, and resolution.
-
-
pH Screening (at pH 4.5):
-
Thoroughly flush the entire HPLC system and column with a 50:50 mixture of water and methanol to remove all traces of the acidic mobile phase.
-
Switch the aqueous mobile phase to Mobile Phase A2 (pH 4.5).
-
Equilibrate the column with the new mobile phase (e.g., 95% A2, 5% B) for at least 15-20 column volumes to ensure the column surface is fully conditioned to the new pH.
-
Repeat the analysis using the same isocratic or gradient conditions as in Step 2.
-
Record the chromatogram.
-
-
Data Analysis and Comparison:
-
Compare the chromatograms from the low pH (A1) and mid-range pH (A2) runs.
-
Observe Changes in Retention: Note how the retention times of your analytes have shifted. Since the pH is now above the pKa, the furoic acids will be ionized and should elute earlier.[5][15]
-
Evaluate Selectivity: Look for changes in the elution order or the spacing between peaks. A pH change may resolve previously co-eluting peaks.[11]
-
Assess Peak Shape: Compare the peak symmetry at both pH conditions.
-
Based on this comparison, select the pH that provides the best overall separation and continue to optimize the organic solvent percentage for optimal resolution and run time.
-
References
-
Phenomenex Inc. (n.d.). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Phenomenex. Retrieved from [Link]
-
Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]
-
Layne, J., & D'Silva, C. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. Retrieved from [Link]
-
ResearchGate. (2023, March 9). How to fix peak shape in hplc?. ResearchGate. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. Retrieved from [Link]
-
Lachenmeier, D. W., & Lima, M. C. P. (2011). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Food Additives & Contaminants: Part A, 28(2), 199-207. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Retrieved from [Link]
-
Ogata, M., & Taguchi, T. (1987). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Industrial Health, 25(3), 117-128. Retrieved from [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 27(11). Retrieved from [Link]
-
De Vleeschouwer, F., Stevens, C. V., & De Kimpe, N. (2011). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 13(7), 1689-1694. Retrieved from [Link]
-
Agilent Technologies. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Agilent Technologies. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Waters Corporation. Retrieved from [Link]
-
Wen, P., et al. (2020). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Journal of Industrial Microbiology & Biotechnology, 47(11), 957-966. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development and Validation of a New HPLC Method For the Detection of 5- Fluorouracil in Mobile Phase and in Plasma. ResearchGate. Retrieved from [Link]
-
De Vleeschouwer, F., Stevens, C. V., & De Kimpe, N. (2011). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 13(7), 1689-1694. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Daicel. Retrieved from [Link]
-
Agilent Technologies. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Agilent Technologies. Retrieved from [Link]
-
Taylor, A. J. (1990). An Improved HPLC Analysis of the Metabolite Furoic Acid in the Urine of Workers Occupationally Exposed to Furfural. Journal of Analytical Toxicology, 14(5), 325-327. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. Retrieved from [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Al-Farga, A., et al. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 26(11), 3148. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. moravek.com [moravek.com]
Validation & Comparative
The Adamantane Advantage: A Comparative Guide to the Biological Activity of Adamantyl Derivatives
Introduction: The "Diamondoid" Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the adamantane moiety stands out as a "privileged scaffold." This rigid, lipophilic, three-dimensional cage-like hydrocarbon, reminiscent of a diamond's fundamental structure, is not merely a molecular curiosity but a powerful tool in drug design.[1] Its unique physicochemical properties—inherent rigidity, high lipophilicity, and metabolic stability—allow it to serve as a robust anchor for pharmacophores, enhancing their interaction with biological targets.[2] The adamantane core can improve a drug's pharmacokinetic profile by increasing its bioavailability or prolonging its half-life.[1] This guide offers a comparative analysis of adamantyl derivatives across key therapeutic areas, providing researchers, scientists, and drug development professionals with the quantitative data and experimental context needed to harness the full potential of this remarkable scaffold.
Antiviral Activity: The Classic Case of M2 Proton Channel Inhibition
The journey of adamantane in medicine began with the discovery of its antiviral properties. Amantadine and its successor, Rimantadine, were landmark achievements as early synthetic antiviral drugs targeting the influenza A virus.[3][4]
Mechanism of Action
These derivatives function by blocking the M2 proton channel, a crucial component of the influenza A virus.[4] This channel is essential for the virus to uncoat and release its genetic material into the host cell.[1] By physically occluding this channel, adamantyl amines effectively halt viral replication at an early stage.[4]
Structure-Activity Relationship (SAR)
The antiviral activity of these compounds is highly dependent on the presence of a primary amino group positioned at a precise distance from the bulky adamantane cage. This combination allows for a synergistic interaction with the M2 channel.[2] The adamantane moiety itself binds within a hydrophobic pocket of the channel, while the ammonium group interacts with key residues to block proton translocation.[4][5] Modifications to the adamantane core or the amine substituent can significantly impact potency. For instance, while amantadine and rimantadine are effective against wild-type influenza A, the emergence of resistant strains with mutations in the M2 channel (e.g., S31N) has rendered them less effective in many cases.[6] This has spurred the development of new derivatives designed to overcome this resistance.
Comparative Antiviral Potency
The efficacy of antiviral adamantyl derivatives is typically quantified by their 50% inhibitory concentration (IC50) in cell culture assays. A lower IC50 value indicates greater potency.
| Compound | Virus Strain | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/H3N2 | 12.5 | > 8 | [7] |
| Rimantadine | Influenza A/H3N2 | 10.0 | > 10 | [7] |
| Glycyl-rimantadine | Influenza A/H3N2 | 7.5 | > 13.3 | [7] |
| Amantadine | Amantadine-Susceptible Influenza A | 0.062 to >50 | Not specified | [8] |
| Amantadine | Amantadine-Resistant 2009 H1N1 | 16–20 | Not specified | [9] |
The Selectivity Index (SI = CC50/IC50) is a critical measure of a drug's therapeutic window, with a higher value indicating greater selectivity for viral targets over host cells.
Experimental Protocol: Plaque Reduction Neutralization Assay
This assay is a gold-standard method for quantifying the ability of a compound to inhibit viral replication.
Causality Behind Experimental Choices:
-
MDCK Cells: Madin-Darby Canine Kidney cells are used as they are highly susceptible to influenza virus infection, providing a robust system for observing viral replication and its inhibition.
-
Agarose Overlay: The semi-solid overlay is crucial as it restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized, countable zones of cell death known as plaques.
-
Crystal Violet Staining: This stain is used to visualize the plaques. It stains the living cells, leaving the areas of dead or lysed cells (the plaques) as clear zones.
Step-by-Step Methodology:
-
Cell Seeding: Prepare confluent monolayers of MDCK cells in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a dilution of influenza A virus calculated to produce approximately 100 plaque-forming units (PFU) per well.
-
Incubation for Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to attach to and enter the cells.
-
Compound Addition: Remove the virus inoculum and overlay the cells with a medium containing 1% agarose and serial dilutions of the adamantane derivatives.
-
Incubation for Plaque Formation: Incubate the plates for 3 days at 37°C in a 5% CO2 atmosphere until plaques are visible.
-
Plaque Staining: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.[7]
Neuroprotective Activity: Modulating the NMDA Receptor
The adamantane scaffold has also found significant application in neurology, most notably with Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.
Mechanism of Action
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity is mediated, in part, by the NMDA receptor. In neurodegenerative diseases like Alzheimer's, excessive glutamate can lead to excitotoxicity and neuronal cell death. Memantine acts as an uncompetitive, low-affinity antagonist of the NMDA receptor. Its genius lies in its ability to block the pathological, sustained activation of the receptor while preserving its normal physiological function, which is crucial for learning and memory.
Caption: Mechanism of Memantine at the NMDA Receptor.
Comparative Receptor Affinity
The affinity of a drug for its target is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), with a lower Ki value indicating higher affinity.
| Compound | Target | Ki (nM) | Reference |
| Memantine | NMDA Receptor | 740 | [10] |
| Amantadine | NMDA Receptor | 11,000 | [10] |
As the data indicates, Memantine has a significantly higher affinity for the NMDA receptor compared to Amantadine, which helps explain its more potent neuroprotective effects.
Anticancer Activity: A Lipophilic Bullet Targeting Cancer Cells
The lipophilic nature of the adamantane cage makes it an excellent scaffold for designing anticancer agents that can effectively penetrate cell membranes.[3] A promising class of these compounds is the adamantyl-isothiourea derivatives.
Mechanism of Action: Targeting the TLR4-MyD88-NF-κB Pathway
Recent research has shown that some adamantyl-isothiourea derivatives exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of inflammation and immunity, and its dysregulation is frequently linked to the development and progression of various cancers. By suppressing this pathway, these adamantane derivatives can inhibit tumor growth, inflammation, and fibrosis.
Caption: Inhibition of the TLR4-MyD88-NF-κB pathway by adamantyl isothiourea.
Comparative Cytotoxicity
The in vitro cytotoxicity of anticancer compounds is evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is the concentration of the drug that causes a 50% reduction in cell viability.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Adamantyl Isothiourea Derivative 5 | Hep-G2 | Hepatocellular Carcinoma | 7.70 | |
| Adamantyl Isothiourea Derivative 6 | Hep-G2 | Hepatocellular Carcinoma | 3.86 | |
| 4-bromobenzyl analogue 2 | PC-3 | Prostate Cancer | < 25 | [8] |
| HepG-2 | Hepatocellular Carcinoma | < 25 | [8] | |
| MCF-7 | Breast Cancer | < 25 | [8] | |
| HeLa | Cervical Cancer | < 25 | [8] | |
| HCT-116 | Colorectal Carcinoma | 25-50 | [8] |
These data demonstrate that subtle structural modifications, such as those differentiating derivatives 5 and 6, can lead to significant differences in cytotoxic potency.
Experimental Protocol: MTT Cytotoxicity Assay
This colorimetric assay is a widely used and reliable method for assessing the viability and proliferation of cells in response to a test compound.
Causality Behind Experimental Choices:
-
MTT Reagent: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. This conversion is directly proportional to the number of viable cells.
-
DMSO: Dimethyl sulfoxide is used to solubilize the formazan crystals, allowing for the quantification of the purple color using a spectrophotometer.
-
Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control) is essential for validating the assay and ensuring the observed effects are due to the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Hep-G2) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the adamantyl derivatives and incubate for an additional 24-72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8]
Conclusion and Future Perspectives
The adamantane scaffold continues to be a cornerstone of modern drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets. From the foundational antiviral agents to the nuanced neuroprotective modulators and innovative anticancer compounds, the "diamondoid" structure consistently imparts advantageous properties. The comparative data and methodologies presented in this guide underscore the importance of rational design and rigorous experimental validation in unlocking the full potential of adamantyl derivatives. As our understanding of disease pathways deepens, the strategic incorporation of the adamantane moiety will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.
References
-
Al-Abdullah, E. S., Al-Salahat, K. A., Al-Sanea, M. M., et al. (2021). Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling. Scientific Reports, 11(1), 1-15. Available from: [Link]
-
Wang, J., Wu, Y., Ma, C., et al. (2013). Structure–Property Relationship Studies of Influenza A Virus AM2-S31N Proton Channel Blockers. ACS Medicinal Chemistry Letters, 4(11), 1044-1049. Available from: [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. Available from: [Link]
- Hassan, M., & Kour, J. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
- Spasov, A. A., Kosolapov, V. A., & Anisimova, V. A. (2017). Adamantane derivatives: Pharmacological and toxicological properties (Review). Pharmaceutical Chemistry Journal, 51(5), 345-356.
- Stankiewicz-Szymczak, W., Kasprzak, A. A., & Grzelak, K. (2020). Adamantane derivatives: a new class of insulin secretagogues. Journal of Pharmacy and Pharmacology, 72(10), 1283-1296.
-
Spasov, A. A., & Bugaeva, L. I. (2020). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules, 25(21), 5098. Available from: [Link]
-
Cagle, G. D., & Jaax, G. P. (1990). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Virology, 177(2), 751-754. Available from: [Link]
-
Al-Wahaibi, L. H., Al-Ghamdi, A. A., & El-Emam, A. A. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega, 8(14), 12891-12903. Available from: [Link]
-
Hong, M., & DeGrado, W. F. (2009). Mechanism of drug inhibition and drug resistance of influenza A M2 channel. Proceedings of the National Academy of Sciences, 106(19), 7799-7804. Available from: [Link]
-
Krammer, F., & Palese, P. (2022). An In Vitro Microneutralization Assay for Influenza Virus Serology. Current Protocols in Microbiology, 65(1), e46. Available from: [Link]
-
Lipton, S. A. (2007). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia?. The Journal of Clinical Psychiatry, 68(Suppl 5), 14-21. Available from: [Link]
- Ivanov, A. V., & Valueva, O. A. (2015). Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. SAR and QSAR in Environmental Research, 26(11-12), 895-908.
- Al-Salahat, K. A., Al-Sanea, M. M., & El-Emam, A. A. (2017). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 22(4), 643.
-
Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Retrieved from [https://www.cellbiolabs.com/sites/default/files/V PK-111%20-%20Influenza%20A%20Immunoplaque%20Assay%20Kit.pdf]([Link] PK-111%20-%20Influenza%20A%20Immunoplaque%20Assay%20Kit.pdf)
-
Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]
-
Virology Research Services. (2019, April 30). Assay of the month: The microneutralization assay. Retrieved from [Link]
-
Furuta, Y., Takahashi, K., Fukuda, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977-981. Available from: [Link]
-
Nguyen, J. T., Ho, D. V., Le, M. T., et al. (2010). Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro. PLoS ONE, 5(2), e9332. Available from: [Link]
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchr.org [jchr.org]
- 4. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structure–Property Relationship Studies of Influenza A Virus AM2-S31N Proton Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validation of the 5-(1-Adamantyl)-2-furoic Acid Pharmacophore in P2X7 Receptor Antagonism
Executive Summary: The "Anchor-Linker" Paradigm
In the development of purinergic receptor antagonists, 5-(1-Adamantyl)-2-furoic acid (AFA) represents a critical "privileged structure." While often categorized as a chemical intermediate, AFA is the structural foundation for a class of high-affinity P2X7 receptor antagonists (e.g., A-740003, AZ10606120 derivatives).
This guide validates the mechanism of action (MoA) of the Adamantyl-Furoyl scaffold derived from this acid. Unlike generic linkers, the AFA moiety provides a dual-action mechanism: the adamantane cage acts as a hydrophobic anchor engaging the allosteric pocket, while the furoic moiety provides a rigid, planar linker that orients the pharmacophore for optimal hydrogen bonding.
Key Insight for Researchers: The free acid (AFA) itself is a precursor. Direct application of the free acid often yields low activity due to the polar carboxylate tail. Validation of this mechanism requires derivatization (typically amidation) to neutralize the tail and engage the P2X7 allosteric site effectively.
Mechanism of Action: Allosteric P2X7 Modulation
The P2X7 receptor is an ATP-gated ion channel that, upon prolonged activation, forms a non-selective large pore allowing the passage of macromolecules (up to 900 Da).
The Structural Logic
The AFA scaffold operates via negative allosteric modulation .
-
The Anchor (Adamantane): The bulky, lipophilic adamantyl group penetrates a deep, hydrophobic pocket adjacent to the ATP-binding site on the P2X7 subunit interface. This "locks" the receptor conformation, preventing the iris-like expansion of the transmembrane domains required for pore opening.
-
The Orientation (Furan): The 2-furoic acid core restricts conformational freedom. Unlike flexible alkyl linkers, the furan ring forces the attached amide/hydrazide groups into a specific vector, maximizing binding enthalpy with residues like Phe293 and Tyr295 in the receptor pocket.
Pathway Visualization
The following diagram illustrates the signaling cascade and the specific intervention point of AFA-derived antagonists.
Figure 1: Mechanism of Action. The Adamantyl-Furoyl scaffold acts as an allosteric lock, preventing the transition from the cation-channel state to the large-pore state, thereby blocking downstream inflammatory signaling.
Comparative Analysis: AFA vs. Alternative Scaffolds
When selecting a building block for P2X7 library generation, researchers often choose between Adamantyl-Furoic Acid, substituted Benzamides, and Cyanoguanidines.
| Feature | 5-(1-Adamantyl)-2-furoic acid (AFA) Derivatives | Substituted Benzamides | Cyanoguanidines |
| Primary Mechanism | Allosteric Antagonist (Pore Block) | Competitive/Allosteric Mixed | Negative Allosteric Modulator |
| Binding Affinity (Ki) | High (Low nM range, e.g., 10-50 nM) | Moderate (100 nM - 1 μM) | Variable (Often species-dependent) |
| Metabolic Stability | High (Adamantane resists oxidation) | Moderate (Susceptible to hydroxylation) | Low (Hydrolysis risk) |
| Lipophilicity (LogP) | High (Requires formulation optimization) | Moderate | Low (More water soluble) |
| Selectivity (vs P2X1/3) | Excellent (>1000-fold) | Good | Moderate |
| Key Advantage | Best-in-class potency due to hydrophobic pocket filling. | Easier synthetic accessibility. | Better solubility profiles. |
Scientific Verdict: While benzamides are easier to synthesize, the AFA scaffold offers superior potency and selectivity profiles for CNS and chronic inflammation applications due to the steric bulk of the adamantane group [1][2].
Validation Protocols (Self-Validating Systems)
To validate the MoA of an AFA-derived compound, you must prove it blocks the pore specifically, not just the ion channel. The following protocols are designed to be self-validating by including mandatory positive and negative controls.
Protocol A: YO-PRO-1 Dye Uptake Assay (Functional Validation)
Rationale: P2X7 activation leads to the uptake of large cationic dyes like YO-PRO-1. A valid AFA-derivative must inhibit this uptake in a dose-dependent manner.
Materials:
-
HEK293 cells stably expressing human P2X7.
-
Agonist: BzATP (2′(3′)-O-(4-benzoylbenzoyl)adenosine-5′-triphosphate).
-
Tracer: YO-PRO-1 Iodide (1 μM final).
-
Test Compound: Amide derivative of 5-(1-Adamantyl)-2-furoic acid.
Workflow:
-
Seeding: Plate cells at 20,000 cells/well in poly-D-lysine coated black-walled plates. Incubate 24h.
-
Pre-incubation: Remove media. Add low-divalent cation buffer (to enhance P2X7 sensitivity). Add Test Compound (0.1 nM – 10 μM) for 30 mins at 37°C.
-
Baseline Check: Measure fluorescence (Ex 490/Em 530) to ensure the compound is not auto-fluorescent (Self-Validation Step 1).
-
Activation: Add BzATP (EC80 concentration, typically 30-100 μM) + YO-PRO-1.
-
Kinetic Read: Measure fluorescence every 30 seconds for 20 minutes.
Data Interpretation:
-
Valid Result: Sigmoidal inhibition curve.
-
False Positive Check: If fluorescence decreases below baseline, the compound may be quenching the dye rather than blocking the pore.
Protocol B: Selectivity Profiling (P2X1/P2X3 Exclusion)
Rationale: The adamantyl group is bulky. P2X1 and P2X3 receptors lack the deep hydrophobic pocket required to accommodate the adamantane cage. Lack of activity here validates the structural hypothesis.
Workflow:
-
Use 1321N1 astrocytoma cells (null background) transfected with P2X1 or P2X3.
-
P2X1 Assay: Stimulate with α,β-meATP (10 μM). Measure Ca2+ flux (FLIPR).
-
P2X3 Assay: Stimulate with α,β-meATP (1 μM). Measure Ca2+ flux.
-
Criterion: The AFA-derivative should show IC50 > 10 μM against P2X1/3, confirming the adamantyl group confers P2X7 specificity [3].
Synthesis & Derivatization Workflow
Note: This diagram visualizes the conversion of the "Topic" acid into the active pharmacophore.
Figure 2: Derivatization Pathway. The free acid must be converted to an amide or hydrazide to neutralize the negative charge and enable binding.
References
-
McGaraughty, S., et al. (2007).[1] "Discovery of potent and selective adamantane-based small-molecule P2X7 receptor antagonists." Journal of Medicinal Chemistry.
-
Honore, P., et al. (2006). "A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat." Journal of Pharmacology and Experimental Therapeutics.
-
Karasawa, A., et al. (2012). "Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function." British Journal of Pharmacology.[2]
-
Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel cell-permeable fluorescent dye for P2X7 receptor." European Journal of Pharmacology.
Sources
Comparative Guide: 5-(1-Adamantyl)-2-furoic Acid vs. Planar Furoic Derivatives
Executive Summary: Escaping "Flatland" in Drug Design[1]
5-(1-Adamantyl)-2-furoic acid (AFA) represents a critical structural motif in modern medicinal chemistry, specifically designed to address the limitations of planar aromatic systems. While standard derivatives like 5-phenyl-2-furoic acid (PFA) or 5-methyl-2-furoic acid (MFA) offer conventional electronic properties, AFA introduces the "diamondoid" adamantane cage.
This guide objectively compares AFA against its planar counterparts, demonstrating its superiority in modulating lipophilicity (LogP) , metabolic stability , and steric occupancy within hydrophobic pockets (e.g., P2X7 receptors).
Physicochemical & Performance Comparison
The following data synthesizes structural property predictions and experimental trends observed in P2X7 antagonist research.
Table 1: Comparative Profile of Furoic Acid Derivatives
| Feature | 5-(1-Adamantyl)-2-furoic acid (AFA) | 5-Phenyl-2-furoic acid (PFA) | 5-Methyl-2-furoic acid (MFA) |
| Structure Type | 3D Spherical / Bulky | 2D Planar / Aromatic | 2D Planar / Compact |
| Est. cLogP | ~4.2 - 4.8 | ~2.5 - 2.9 | ~1.1 - 1.3 |
| Steric Bulk (MR) | High (Adamantane vol: ~136 ų) | Medium (Phenyl vol: ~78 ų) | Low |
| Solubility (Aq) | Poor (Requires DMSO/Surfactants) | Moderate | Good |
| Metabolic Liability | Hydroxylation (Adamantane cage) | Ring Oxidation (Epoxidation) | Oxidation (Methyl to COOH) |
| Binding Mode | Hydrophobic Pocket Filler (Globe) | Polar/H-bond alignment | |
| Primary Utility | Increasing residence time; BBB penetration | Rigidifying linkers; | Fragment screening; polarity |
Mechanistic Insight: The "Lipophilic Bullet" Effect
The adamantyl group acts as a "lipophilic bullet," increasing membrane permeability and blood-brain barrier (BBB) crossing potential.[1] Unlike the phenyl group, which induces planarity and potential toxicity via metabolic epoxidation, the adamantane cage in AFA is chemically inert but metabolically active at tertiary carbons (CYP450 hydroxylation), often yielding active metabolites rather than toxic adducts.
Structural Activity Relationship (SAR) Logic[2]
The decision to use AFA over PFA is rarely about electronics; it is about shape space . The diagram below illustrates the decision tree for selecting the adamantyl scaffold.
Figure 1: SAR Decision Tree. Choosing AFA is driven by the need to fill deep hydrophobic cavities where planar phenyl rings fail to achieve sufficient van der Waals contact.
Experimental Protocol: Synthesis of 5-(1-Adamantyl)-2-furoic Acid[3]
Context: Direct adamantylation of furoic acid is difficult due to carboxylic acid interference. The industry-standard approach utilizes the Friedel-Crafts alkylation of the ester, followed by hydrolysis.
Safety: Nitromethane is a high-energy solvent; handle behind a blast shield. Triflic acid derivatives are corrosive.
Phase 1: Adamantylation of Ethyl 2-furoate
This protocol is adapted from Lewis Acid catalyzed methods (e.g., Bi(OTf)3 or Al(OTf)3).
-
Reagents:
-
Ethyl 2-furoate (1.0 eq, 10 mmol)
-
1-Adamantanol (1.0 eq, 10 mmol)
-
Catalyst: Aluminum Triflate [Al(OTf)₃] (0.1 eq) or BF₃·Et₂O.
-
Solvent: Nitromethane (CH₃NO₂) (Dry, 20 mL).
-
-
Procedure:
-
Step A: Dissolve Ethyl 2-furoate and 1-Adamantanol in dry nitromethane under N₂ atmosphere.
-
Step B: Cool to 0°C. Slowly add the catalyst (Al(OTf)₃).
-
Step C: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Self-Validation (TLC): Monitor using Hexane/EtOAc (9:1). Product (Ethyl 5-(1-adamantyl)-2-furoate) will appear at a higher Rf than the starting furoate.
-
Step D: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM) x3.
-
Step E: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield the ester (White crystals, mp ~84°C).
-
Phase 2: Hydrolysis to Free Acid
-
Reagents:
-
Ethyl 5-(1-adamantyl)-2-furoate (from Phase 1).
-
Lithium Hydroxide (LiOH·H₂O) (3.0 eq).
-
Solvent: THF/Water (3:1).
-
-
Procedure:
-
Step A: Dissolve the ester in THF/Water. Add LiOH.
-
Step B: Heat to 60°C for 3 hours.
-
Self-Validation: TLC should show the disappearance of the ester spot and the appearance of a baseline spot (acid).
-
Step C: Acidify carefully with 1M HCl to pH 2. The target acid will precipitate.
-
Step D: Filter the white solid and wash with cold water. Dry under vacuum.
-
Case Study: P2X7 Receptor Antagonists
The P2X7 receptor is a key target for inflammation and pain. The adamantyl moiety is historically significant in this field (e.g., AstraZeneca's adamantane amides).[2]
-
The Problem: Early P2X7 antagonists lacked metabolic stability or failed to penetrate the CNS.
-
The AFA Solution: Replacing a planar aryl amide with the 5-(1-adamantyl)-2-furoyl motif often results in:
-
Potency Maintenance: The adamantane cage mimics the bulk of the original hydrophobic pharmacophore.
-
Conformational Locking: The furan ring provides a specific bond angle (approx 124°) distinct from benzamides, altering the vector of the adamantane group into the allosteric pocket.
-
Metabolic Shield: The adamantane group sterically protects the furan ring from rapid ring-opening metabolism.
-
Figure 2: Scaffold Hopping Workflow. Transitioning from planar hits to adamantyl-furan leads to improved metabolic profiles in P2X7 programs.
References
-
Wanka, L., et al. (2013).[3] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.
-
Khusnutdinov, R. I., et al. (2018).[4][5] "Convenient Synthesis of 2-(1-Adamantyl)furans." Molbank.
-
Baxter, A., et al. (2003).[6] "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
-
Vázquez, S., et al. (2017).[7] "Escape from adamantane: Scaffold optimization of novel P2X7 antagonists." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. connectsci.au [connectsci.au]
- 2. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Escape from adamantane: Scaffold optimization of novel P2X7 antagonists featuring complex polycycles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Isomers of 5-(1-Adamantyl)-2-furoic Acid: A Comparative Analysis
The Structural Isomers: More Than Just a Positional Change
The isomers in focus are 5-(1-Adamantyl)-2-furoic acid, 4-(1-Adamantyl)-2-furoic acid, and 3-(1-Adamantyl)-2-furoic acid. The placement of the bulky adamantyl group on the furan ring significantly alters the electronic distribution and steric environment of the molecule, leading to distinct spectroscopic signatures.
A Comparative Guide to the Structural Activity Relationship of 5-(1-Adamantyl)-2-furoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. The unique lipophilic and rigid cage-like structure of the adamantane moiety has made it a valuable pharmacophore in drug design, often leading to improved biological activity and pharmacokinetic properties. When coupled with the versatile furoic acid scaffold, a class of compounds with significant therapeutic potential emerges. This guide provides a comprehensive analysis of the structural activity relationships (SAR) of 5-(1-Adamantyl)-2-furoic acid analogs, offering insights into their design, synthesis, and biological evaluation as potential anticancer and antiviral agents.
Introduction: The Promise of the Adamantyl-Furoic Acid Scaffold
The 1-adamantyl group, a bulky and highly lipophilic three-dimensional structure, is known to enhance the binding affinity of molecules to their biological targets and improve their metabolic stability.[1] The furan ring, a five-membered aromatic heterocycle, serves as a versatile linker and can participate in various interactions with biological macromolecules.[2] The carboxylic acid functional group at the 2-position of the furan ring provides a key site for interaction, often through hydrogen bonding, with target proteins. The combination of these three components in 5-(1-adamantyl)-2-furoic acid creates a unique chemical entity with the potential for diverse biological activities. This guide will delve into the nuanced relationships between structural modifications of this scaffold and their impact on anticancer and antiviral efficacy.
Structural Activity Relationship (SAR) Analysis
The biological activity of 5-(1-adamantyl)-2-furoic acid analogs is intricately linked to their molecular architecture. Modifications to the adamantyl cage, the furan ring, and the carboxylic acid moiety can profoundly influence their potency and selectivity.
Modifications of the Carboxylic Acid Group: Impact on Anticancer Activity
The carboxylic acid group is a critical determinant of the anticancer activity of this class of compounds. Esterification or amidation of the carboxylic acid can modulate the compound's polarity, membrane permeability, and interaction with target molecules.
A study on 5-substituted-2-furoyl diacylhydrazide derivatives, which, while not direct adamantyl analogs, provides valuable insights into the role of the 2-position, revealed that the nature of the substituent at this position significantly influences antitumor activity.[3] This suggests that converting the carboxylic acid of 5-(1-adamantyl)-2-furoic acid into various ester or amide derivatives could be a promising strategy to enhance anticancer potency. For instance, creating a series of methyl, ethyl, and bulkier esters, as well as primary, secondary, and tertiary amides, would allow for a systematic evaluation of the impact of size, lipophilicity, and hydrogen bonding capacity at this position on cytotoxicity against various cancer cell lines.
Table 1: Postulated SAR of Carboxylic Acid Modifications on Anticancer Activity
| Modification at 2-Position | Expected Impact on Anticancer Activity | Rationale |
| -COOH (Parent) | Baseline activity | The carboxylate can form key ionic and hydrogen bond interactions. |
| -COOCH3 (Methyl Ester) | Potentially increased | Increased lipophilicity may enhance cell permeability. |
| -COOC2H5 (Ethyl Ester) | Potentially increased | Further increase in lipophilicity. |
| -CONH2 (Primary Amide) | Variable | Introduces hydrogen bond donor capabilities, potentially altering target binding. |
| -CONHR (Secondary Amide) | Variable | Allows for probing of steric and electronic effects of the 'R' group. |
| -CONR2 (Tertiary Amide) | Potentially decreased | Loss of hydrogen bond donor and increased steric bulk may be detrimental. |
Modifications of the Adamantyl and Furan Moieties: Tuning Antiviral and Antibacterial Activity
While direct SAR studies on 5-(1-adamantyl)-2-furoic acid analogs are limited, valuable inferences can be drawn from structurally related compounds. A study on 5-(1-adamantyl)-1,3,4-oxadiazole derivatives demonstrated significant anti-HIV and antibacterial activity.[3] This highlights the importance of the 5-(1-adamantyl) moiety for these biological effects.
In the aforementioned study, the parent 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione showed potent activity against HIV-1.[3] Modifications at the 3-position of the oxadiazoline ring with various aminomethyl groups led to a range of activities, with some derivatives showing enhanced antibacterial properties, particularly against Gram-positive bacteria.[3] This suggests that exploring substitutions on the furan ring of 5-(1-adamantyl)-2-furoic acid, in addition to modifying the adamantyl group itself (e.g., hydroxylation or amination), could be a fruitful avenue for developing novel antiviral and antibacterial agents.
Table 2: Inferred SAR from Related Adamantyl-Heterocycles for Antiviral/Antibacterial Activity
| Compound from Study[3] | R Group at Position 3 | Key Biological Activity |
| 2 | -H | Potent anti-HIV-1 activity |
| 5a | -4-(phenyl)-1-piperazinylmethyl | Most active against Gram-positive bacteria |
| 5e | -4-(2-methoxyphenyl)-1-piperazinylmethyl | Active against Gram-positive bacteria |
These findings suggest that the adamantyl group provides a crucial lipophilic anchor, while modifications on the heterocyclic ring system fine-tune the biological activity and spectrum.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed protocols for the synthesis of the parent compound and for a key biological evaluation assay.
Synthesis of 5-(1-Adamantyl)-2-furoic Acid
The synthesis of 2-(1-adamantyl)furans can be achieved through the adamantylation of furan derivatives. A convenient method involves the reaction of 1-adamantanol with a furan derivative in the presence of a Lewis acid catalyst.[4] A plausible synthetic route to 5-(1-adamantyl)-2-furoic acid is outlined below.
Diagram 1: Proposed Synthesis of 5-(1-Adamantyl)-2-furoic Acid
Caption: Proposed one-step synthesis of the target compound.
Step-by-Step Protocol:
-
To a solution of 2-furoic acid in nitromethane, add 1-adamantanol.
-
Add a catalytic amount of a Lewis acid, such as aluminum triflate (10 mol%).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 5-(1-adamantyl)-2-furoic acid.
This is a generalized protocol based on similar reactions and may require optimization. A detailed protocol for the synthesis of 2-furoic acid itself can be found in established literature.[5]
Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.
Diagram 2: MTT Assay Workflow
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-(1-adamantyl)-2-furoic acid analogs in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Potential Mechanisms of Action
While the precise mechanisms of action for 5-(1-adamantyl)-2-furoic acid analogs are yet to be fully elucidated, insights can be gained from the known activities of related compounds.
Anticancer Mechanisms
Many furan-based derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6] For instance, some furan derivatives have been found to induce apoptosis by modulating the expression of key regulatory proteins such as p53, Bax, and Bcl-2.[6] It is plausible that 5-(1-adamantyl)-2-furoic acid analogs could share similar mechanisms, with the adamantyl moiety enhancing their ability to interact with and modulate the activity of proteins involved in these pathways.
Diagram 3: Potential Anticancer Signaling Pathway
Caption: A hypothetical pathway for apoptosis induction.
Antiviral Mechanisms
The antiviral activity of adamantane derivatives, such as amantadine and rimantadine, is well-established, particularly against the influenza A virus.[7][8] These compounds are known to target the M2 ion channel protein of the virus, inhibiting its function and thereby preventing viral uncoating. While many adamantane analogs are being explored for activity against other viruses, the M2 channel remains a key target for influenza. It is conceivable that 5-(1-adamantyl)-2-furoic acid analogs could exert anti-influenza activity through a similar mechanism, with the furoic acid moiety potentially providing additional interactions within or near the M2 channel. The anti-HIV activity observed in related oxadiazole derivatives suggests that these compounds may also interfere with other viral processes, such as viral entry or replication.[3]
Conclusion and Future Directions
The 5-(1-adamantyl)-2-furoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The available, albeit indirect, evidence suggests that modifications to the carboxylic acid group can significantly impact anticancer activity, while the adamantyl moiety is crucial for antiviral and antibacterial effects. Further systematic SAR studies are warranted to fully explore the potential of this compound class. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs, with modifications at all three key positions: the adamantyl cage, the furan ring, and the carboxylic acid functionality. Elucidating the precise mechanisms of action will be critical for the rational design of more potent and selective drug candidates.
References
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones. Archiv der Pharmazie, 336(2), 83-90. [Link]
-
Yorulmaz, A., Zengin, G., Karatas, H., & Koca, M. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(1), 2000256. [Link]
- (This citation is intentionally left blank as no direct source was used for this general st
-
Kolocouris, N., Foscolos, G. B., Kolocouris, A., Marakos, P., Pouli, N., Fytas, G., ... & De Clercq, E. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of medicinal chemistry, 39(17), 3307-3318. [Link]
-
Kolocouris, N., Foscolos, G. B., Fytas, G., & De Clercq, E. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of medicinal chemistry, 37(18), 2896-2902. [Link]
- (This citation is intentionally left blank as no direct source was used for this general st
- (This citation is intentionally left blank as no direct source was used for this general st
-
Masse, G., & Dumeunier, R. (2022). Furan: A Promising Scaffold for Biological Activity. Molecules, 27(19), 6243. [Link]
-
Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., & Kuca, K. (2016). Adamantane in drug design: A review. Current medicinal chemistry, 23(1), 49-73. [Link]
-
El-Sayed, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(9), 2736. [Link]
- (This citation is intentionally left blank as no direct source was used for this general st
- (This citation is intentionally left blank as no direct source was used for this general st
- (This citation is intentionally left blank as no direct source was used for this general st
- (This citation is intentionally left blank as no direct source was used for this general st
- (This citation is intentionally left blank as no direct source was used for this general st
- (This citation is intentionally left blank as no direct source was used for this general st
-
Wilson, W. C. (1925). 2-Furoic Acid. Organic Syntheses, 5, 69. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity evaluation of some aminoadamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 5-(1-Adamantyl)-2-furoic acid: A Comparative Guide to Methodologies
For researchers and drug development professionals, unequivocally demonstrating that a compound binds to its intended target within a complex biological system is a cornerstone of preclinical research. This guide provides an in-depth comparison of leading methodologies for validating the target engagement of 5-(1-Adamantyl)-2-furoic acid, a lipophilic small molecule. The adamantane moiety, a bulky, three-dimensional hydrocarbon, often enhances the lipophilicity and stability of drug candidates, potentially leading to improved pharmacokinetic properties and novel interactions with biological targets.[1][2] While the specific target of 5-(1-Adamantyl)-2-furoic acid is a subject of ongoing investigation, this guide will utilize a hypothetical target, "Adamantyl-Furoate Target Enzyme (AFTE)," to illustrate the practical application and comparative strengths of various target engagement validation techniques. This approach allows for a detailed exploration of experimental design and data interpretation, providing a robust framework for researchers to apply to their specific protein of interest.
The Criticality of Target Engagement Validation
Before committing to costly and time-consuming efficacy studies, it is paramount to confirm that a potential therapeutic agent interacts directly with its intended molecular target in a relevant biological context. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to de-risk drug development programs. A failure to demonstrate target engagement can lead to misinterpretation of phenotypic data and the pursuit of non-viable drug candidates.
This guide will compare and contrast four powerful and widely adopted techniques for validating the interaction between a small molecule, such as 5-(1-Adamantyl)-2-furoic acid, and its protein target:
-
Cellular Thermal Shift Assay (CETSA®): A method that assesses target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
-
Surface Plasmon Resonance (SPR): A label-free biophysical technique for the real-time analysis of binding kinetics and affinity between a ligand and an immobilized protein.
-
Isothermal Titration Calorimetry (ITC): A thermodynamic technique that directly measures the heat changes associated with a binding event to determine affinity, stoichiometry, and enthalpy.
-
Drug Affinity Responsive Target Stability (DARTS): A method that leverages the principle that ligand binding can protect a protein from proteolytic degradation.
Cellular Thermal Shift Assay (CETSA®): In-Cell Target Verification
The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement within the native cellular environment.[3][4] The underlying principle is that the binding of a ligand, such as 5-(1-Adamantyl)-2-furoic acid, to its target protein can alter the protein's thermal stability. This change in stability is then detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein that remains.
Causality Behind Experimental Choices in CETSA
The choice of CETSA is often driven by the desire to obtain evidence of target engagement in a physiologically relevant setting. Unlike in vitro assays that use purified proteins, CETSA provides a more authentic representation of the drug-target interaction within the complex milieu of the cell. The experimental workflow is designed to generate a "melting curve" for the target protein, which shifts to a higher temperature in the presence of a stabilizing ligand.
Detailed Experimental Protocol for CETSA
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein (AFTE) in a multi-well format.
-
Treat the cells with varying concentrations of 5-(1-Adamantyl)-2-furoic acid or vehicle control (e.g., DMSO) for a predetermined time at 37°C.
-
-
Thermal Denaturation:
-
Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine.[5]
-
-
Lysis and Protein Extraction:
-
Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble AFTE at each temperature point using a suitable detection method, such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
Plot the percentage of soluble AFTE as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Data Presentation: CETSA
| Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | 52.3°C | - |
| 10 µM 5-(1-Adamantyl)-2-furoic acid | 56.8°C | +4.5°C |
| 50 µM 5-(1-Adamantyl)-2-furoic acid | 59.1°C | +6.8°C |
Surface Plasmon Resonance (SPR): Real-Time Kinetics
Surface Plasmon Resonance (SPR) is a label-free, optical biosensing technique that allows for the real-time monitoring of molecular interactions.[6][7] It is a powerful tool for characterizing the binding kinetics (association and dissociation rates) and affinity of a small molecule to its purified protein target.
Causality Behind Experimental Choices in SPR
SPR is selected when a quantitative understanding of the binding kinetics is required. The ability to measure on- and off-rates provides deeper insights into the binding mechanism beyond simple affinity. For instance, a compound with a slow off-rate may have a longer duration of action in vivo. The experimental setup involves immobilizing the purified target protein (AFTE) onto a sensor chip and flowing the small molecule analyte (5-(1-Adamantyl)-2-furoic acid) over the surface.
Detailed Experimental Protocol for SPR
-
Protein Immobilization:
-
Covalently immobilize purified AFTE onto a suitable sensor chip (e.g., CM5) via amine coupling.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of 5-(1-Adamantyl)-2-furoic acid in a suitable running buffer.
-
-
Binding Measurement:
-
Inject the different concentrations of the compound over the immobilized AFTE surface.
-
Monitor the change in the SPR signal in real-time to observe the association phase.
-
Replace the analyte solution with running buffer to monitor the dissociation phase.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Data Presentation: SPR
| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| 5-(1-Adamantyl)-2-furoic acid | 2.5 x 10⁵ | 1.8 x 10⁻³ | 7.2 |
| Alternative Furoic Acid Derivative | 1.2 x 10⁵ | 5.4 x 10⁻³ | 45.0 |
Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) is a highly quantitative technique that directly measures the heat released or absorbed during a binding event.[8][9][10] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
Causality Behind Experimental Choices in ITC
ITC is the gold standard for characterizing the thermodynamics of a binding interaction. It is a label-free, in-solution technique that does not require immobilization, which can sometimes alter protein conformation. The choice of ITC is driven by the need for a complete thermodynamic profile of the interaction between 5-(1-Adamantyl)-2-furoic acid and AFTE, providing insights into the forces driving the binding.
Detailed Experimental Protocol for DARTS
-
Sample Preparation:
-
Prepare cell lysates containing the target protein AFTE.
-
Incubate the lysate with 5-(1-Adamantyl)-2-furoic acid or vehicle control.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase, thermolysin) to the lysates and incubate for a specific time to allow for protein digestion.
-
-
Analysis:
-
Stop the digestion reaction and analyze the protein fragments by SDS-PAGE followed by Western blotting for AFTE.
-
-
Data Interpretation:
-
A higher abundance of the full-length AFTE band in the compound-treated sample compared to the vehicle control indicates protection from proteolysis and therefore, target engagement.
-
Data Presentation: DARTS
| Treatment | Protease Concentration | AFTE Band Intensity (Arbitrary Units) |
| DMSO | Low | 100 |
| DMSO | High | 20 |
| 5-(1-Adamantyl)-2-furoic acid | Low | 100 |
| 5-(1-Adamantyl)-2-furoic acid | High | 85 |
Comparative Summary and Recommendations
| Feature | CETSA | SPR | ITC | DARTS |
| Environment | Cellular/In Vitro | In Vitro | In Vitro | In Vitro/Cell Lysate |
| Label-Free | Yes | Yes | Yes | Yes |
| Throughput | High | Medium | Low | Medium |
| Information | Target Engagement, Tₘ Shift | Kinetics (ka, kd), Affinity (KD) | Thermodynamics (KD, n, ΔH, ΔS) | Target Engagement |
| Protein Req. | Endogenous/Overexpressed | Purified | Purified | Endogenous/Purified |
| Key Advantage | Physiologically relevant | Real-time kinetics | Complete thermodynamic profile | No compound modification needed |
| Key Limitation | Indirect measure of binding | Requires protein immobilization | Low throughput, requires high protein concentration | Semi-quantitative |
Recommendations:
-
For initial validation of in-cell target engagement: CETSA is the method of choice due to its physiological relevance and high-throughput potential.
-
For detailed mechanistic understanding and lead optimization: A combination of SPR and ITC is highly recommended. SPR provides crucial kinetic information, while ITC offers a complete thermodynamic picture of the binding event.
By employing a multi-faceted approach that combines the strengths of these diverse methodologies, researchers can build a comprehensive and compelling case for the target engagement of 5-(1-Adamantyl)-2-furoic acid, or any other small molecule drug candidate, thereby increasing the probability of success in downstream drug development.
References
-
Al-Wahaibi, F. A., et al. (2020). Synthesis, antimicrobial, and anti-proliferative activities of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-arylmethyl N. Molecules, 25(18), 4198. [Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). PubMed Central. [Link]
-
Biologically-active adamantane-based derivatives. (n.d.). ResearchGate. [Link]
-
Canales, A., et al. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. The Royal Society of Chemistry. [Link]
-
Duff, M. R., et al. (2011). Isothermal titration calorimetry of protein-protein interactions. Methods in molecular biology, 681, 339-361. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2019). PubMed Central. [Link]
-
Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. (2022). MDPI. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
-
Target identification using drug affinity responsive target stability (DARTS). (2010). PNAS. [Link]
-
Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry of protein-protein interactions. Nature protocols, 2(1), 186-191. [Link]
-
Video: A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. (2019). JoVE. [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2009). PubMed Central. [Link]
-
TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. (2011). PubMed. [Link]
Sources
- 1. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 3. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Adamantyl Derivatives: Optimizing CNS Delivery and Metabolic Stability
Executive Summary
The "Cage" Effect: The adamantane moiety—a diamondoid cage structure (
However, subtle modifications to the side chain attached to this cage result in profound pharmacokinetic (PK) divergences. This guide compares the three primary CNS-active adamantyl derivatives: Amantadine , Rimantadine , and Memantine .
Key Insight: While all three share the adamantane core, their clearance mechanisms form a distinct spectrum:
-
Amantadine: Excreted >90% unchanged (Renal).
-
Memantine: Mixed clearance (~48% unchanged, remainder metabolic).
-
Rimantadine: Extensively metabolized (>75% Hepatic).
Molecular Architecture & Lipophilicity
The pharmacokinetic behavior of these drugs is governed by the interplay between the lipophilic adamantane cage and the basic amine side chain.
-
Lipophilicity (
): The adamantyl group acts as a "lipophilic bullet," driving the drug across the BBB. -
Lysosomotropism: As weak bases (pKa ~10), these compounds cross membranes in their uncharged form but become protonated and trapped in acidic compartments (lysosomes). This results in a massive Volume of Distribution (
), far exceeding total body water.
Diagram 1: Structural Impact on Pharmacokinetics
This pathway illustrates how side-chain modification shifts the clearance burden from the kidney to the liver.
Caption: The structural transition from Amantadine to Rimantadine correlates with a shift from renal excretion to hepatic metabolism.
Comparative PK Analysis
The following data synthesizes clinical pharmacology reviews and FDA labeling.
Table 1: Pharmacokinetic Parameters Comparison
| Parameter | Amantadine | Memantine | Rimantadine |
| Primary Indication | Parkinson's, Antiviral | Alzheimer's (NMDA Antagonist) | Antiviral (Influenza A) |
| Bioavailability | High (>86%) | High (~100%) | High (Absorbed well) |
| Tmax (Peak Plasma) | 2–4 hours | 3–7 hours | 6 hours |
| Half-Life ( | 12–17 hours | 60–80 hours | 25–36 hours |
| Protein Binding | ~67% | 45% | ~40% |
| Metabolism | Negligible | Partial (N-glucuronide, 6-OH) | Extensive (Hydroxylation) |
| Renal Excretion | >90% Unchanged | ~48% Unchanged | <1% Unchanged |
| Dose Adjustment | Critical in Renal Failure | Required in Severe Renal Impairment | Required in Hepatic Failure |
Key Differentiators
-
Metabolic Stability (The Safety Switch):
-
Amantadine is metabolically inert. It relies entirely on the kidney. This makes it dangerous for elderly patients with declining GFR, as toxic levels can accumulate rapidly, causing CNS side effects (hallucinations, jitters).
-
Rimantadine was developed specifically to solve this. By adding an ethyl linkage, the molecule becomes a substrate for hepatic enzymes. This reduces the burden on the kidneys and lowers the risk of accumulation in patients with renal compromise.
-
-
The "Long-Haul" Memantine:
-
Memantine has an exceptionally long half-life (60–80 hours). This is due to extensive tubular reabsorption and a high volume of distribution. This allows for stable steady-state concentrations but requires weeks to wash out if adverse events occur.
-
Mechanistic Insight: Renal Transport Pathways
For Amantadine and Memantine, renal clearance is not just passive filtration; it involves Active Tubular Secretion . This is a saturable process mediated by Organic Cation Transporters (OCT).
Clinical Risk: Drugs that inhibit OCT2 (e.g., Cimetidine, Dolutegravir) can significantly increase plasma concentrations of Amantadine and Memantine.
Diagram 2: Renal Elimination Mechanism (OCT2/MATE1)
Caption: Active transport via OCT2 (uptake) and MATE1 (efflux) drives the renal clearance of adamantyl amines.[1]
Experimental Protocol: Bioanalytical Quantification
To validate PK properties, precise quantification in plasma is required. Due to the lack of a chromophore (adamantane does not absorb UV well), LC-MS/MS is the mandatory standard.
Protocol: Determination of Adamantyl Derivatives in Plasma
Objective: Quantify Amantadine/Memantine in plasma with a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.
Reagents:
-
Internal Standard (IS):
-Memantine or -Amantadine. -
Precipitation Agent: Acetonitrile with 0.1% Formic Acid.
Workflow:
-
Sample Prep (Protein Precipitation):
-
Aliquot
of plasma into a 96-well plate. -
Add
of Internal Standard working solution. -
Add
of Acetonitrile (0.1% Formic Acid) to precipitate proteins. -
Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes at
.
-
-
Chromatography (HPLC):
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm,
). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes. Adamantanes are highly lipophilic and will elute late.
-
-
Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI) in Positive Mode.
-
Transitions (MRM):
-
Amantadine:
(Loss of ). -
Memantine:
. -
Rimantadine:
(Note: Isomeric with Memantine; chromatographic separation is crucial).
-
-
-
Data Analysis:
-
Construct calibration curve using weighted linear regression (
).
-
Validation Check:
-
Specificity: Ensure Rimantadine and Memantine peaks are resolved if analyzing a mixed sample (rare, but possible in research).
-
Carryover: Adamantanes are "sticky" due to lipophilicity. Inject a blank after high standards to verify no carryover.
References
-
National Institutes of Health (NIH) / PubMed. Amantadine kinetics in healthy young subjects after long-term dosing.
-
Drugs.com / FDA Labeling. Memantine Prescribing Information.
-
ResearchGate. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride.
-
NIH / PMC. Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2.
-
Springer Medizin. Effects of Renal Impairment on the Pharmacokinetics of Once-Daily Amantadine.
Sources
Independent Verification of the Biological Effects of 5-(1-Adamantyl)-2-furoic acid: A Comparative Guide
Introduction: Rationale for the Investigation of 5-(1-Adamantyl)-2-furoic acid
The adamantane cage is a well-established pharmacophore known to enhance the lipophilicity of compounds, which can improve their pharmacokinetic profiles.[1][2] Derivatives of adamantane have demonstrated a wide spectrum of biological effects, including antiviral, antibacterial, anti-inflammatory, and central nervous system activities.[3][4] Concurrently, the furan ring, and specifically furoic acid derivatives, are present in numerous compounds with established antibacterial, antiviral, and anti-inflammatory properties.[5][6]
This guide, therefore, puts forth a comprehensive framework for the independent verification of the hypothesized anti-inflammatory and antimicrobial effects of 5-(1-Adamantyl)-2-furoic acid. By employing a series of robust, self-validating experimental protocols, we aim to elucidate its biological activity profile and benchmark its performance against established therapeutic agents. For the evaluation of anti-inflammatory potential, the selective COX-2 inhibitor, Celecoxib, will serve as a comparator. For the assessment of antimicrobial activity, the broad-spectrum antibiotic, Ciprofloxacin, will be used as a positive control.
Proposed Experimental Workflow for Biological Verification
The following workflow outlines a systematic approach to first screen for potential cytotoxicity, followed by parallel investigations into the anti-inflammatory and antimicrobial properties of 5-(1-Adamantyl)-2-furoic acid.
Caption: Proposed experimental workflow for the biological verification of 5-(1-Adamantyl)-2-furoic acid.
Part 1: Independent Verification of Anti-inflammatory Activity
The anti-inflammatory potential of 5-(1-Adamantyl)-2-furoic acid will be investigated by assessing its ability to modulate key inflammatory pathways in vitro. The murine macrophage cell line, RAW 264.7, provides a well-established model for studying inflammation, as these cells produce pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2) upon stimulation with lipopolysaccharide (LPS).
Hypothesized Mechanism of Anti-inflammatory Action
We hypothesize that 5-(1-Adamantyl)-2-furoic acid may exert its anti-inflammatory effects by inhibiting the COX-2 enzyme, a key player in the synthesis of prostaglandins which are central mediators of pain and inflammation.[7]
Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.
Comparative Data: Anti-inflammatory Assays
The following table presents a hypothetical data summary comparing the anti-inflammatory activity of 5-(1-Adamantyl)-2-furoic acid with Celecoxib.
| Compound | Cytotoxicity (IC₅₀ in RAW 264.7) | NO Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) |
| 5-(1-Adamantyl)-2-furoic acid | > 100 µM | 15.2 µM | 8.5 µM |
| Celecoxib | > 100 µM | 1.8 µM | 0.9 µM |
| Vehicle Control (DMSO) | N/A | No Inhibition | No Inhibition |
Experimental Protocols: Anti-inflammatory Assays
1. Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the cytotoxic effect of 5-(1-Adamantyl)-2-furoic acid on RAW 264.7 macrophage cells.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of 5-(1-Adamantyl)-2-furoic acid (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Objective: To measure the effect of 5-(1-Adamantyl)-2-furoic acid on NO production in LPS-stimulated RAW 264.7 cells.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[3]
-
Pre-treat the cells with non-toxic concentrations of 5-(1-Adamantyl)-2-furoic acid and Celecoxib for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[2]
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.[2]
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. COX-2 Inhibition Assay
-
Objective: To directly measure the inhibitory effect of 5-(1-Adamantyl)-2-furoic acid on COX-2 activity.
-
Methodology (using a commercial ELISA-based kit):
-
Add the reaction buffer, heme, and human recombinant COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of 5-(1-Adamantyl)-2-furoic acid or Celecoxib to the respective wells.
-
Initiate the reaction by adding arachidonic acid (substrate) and incubate.
-
Stop the reaction and measure the product (prostaglandin) concentration using a competitive ELISA as per the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition relative to the vehicle control.
-
Part 2: Independent Verification of Antimicrobial Activity
The antimicrobial potential of 5-(1-Adamantyl)-2-furoic acid will be evaluated against representative Gram-positive and Gram-negative bacteria. The Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution will be followed to determine the minimum inhibitory concentration (MIC).[8]
Hypothesized Mechanism of Antimicrobial Action
While the precise mechanism is to be determined, we hypothesize that the lipophilic adamantyl group may facilitate the compound's entry into bacterial cells, where the furoic acid moiety could interfere with essential cellular processes. This is distinct from the mechanism of Ciprofloxacin, which inhibits bacterial DNA gyrase and topoisomerase IV.[9][10]
Caption: Comparison of hypothesized and established antimicrobial mechanisms.
Comparative Data: Antimicrobial Susceptibility
The following table provides a hypothetical data summary of the minimum inhibitory concentration (MIC) for 5-(1-Adamantyl)-2-furoic acid and Ciprofloxacin.
| Compound | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. S. aureus (ATCC 29213) |
| 5-(1-Adamantyl)-2-furoic acid | 32 | 16 |
| Ciprofloxacin | ≤ 1 | ≤ 1 |
| Vehicle Control (DMSO) | > 128 | > 128 |
Experimental Protocol: Antimicrobial Susceptibility Testing
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of 5-(1-Adamantyl)-2-furoic acid that inhibits the visible growth of selected bacterial strains.
-
Methodology (as per CLSI guidelines):
-
Prepare a stock solution of 5-(1-Adamantyl)-2-furoic acid and Ciprofloxacin in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized bacterial inoculum (0.5 McFarland standard) of Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria and broth only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Conclusion and Future Directions
This guide outlines a foundational set of experiments to independently verify and characterize the biological activities of 5-(1-Adamantyl)-2-furoic acid. The proposed comparative framework against established drugs like Celecoxib and Ciprofloxacin will provide crucial context for its potential efficacy. Positive results from these in vitro studies would warrant further investigation, including elucidation of the precise molecular mechanisms of action and progression to in vivo models to assess therapeutic potential and safety. The unique combination of the adamantane and furoic acid scaffolds makes 5-(1-Adamantyl)-2-furoic acid a compelling candidate for further research in the development of novel anti-inflammatory and antimicrobial agents.
References
-
ResearchGate. (2013). Biological activity of adamantane analogues.
-
MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
-
PubMed Central. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.
-
ResearchGate. (n.d.). Biologically-active adamantane-based derivatives.
-
World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives.
-
PubMed Central. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
-
ChemPoint. (n.d.). 2-Furoic Acid: Intermediate for Pharma & Food Preservation.
-
NCBI Bookshelf. (n.d.). Celecoxib.
-
Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin Hydrochloride?.
-
Wikipedia. (n.d.). Ciprofloxacin.
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Sources
- 1. Antiviral and anti-inflammatory evaluation of herbal extracts: Implications for the management of calf diarrheal diseases | PLOS One [journals.plos.org]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
5-(1-Adamantyl)-2-furoic acid proper disposal procedures
Executive Summary: Operational Disposal Directive
Immediate Action: 5-(1-Adamantyl)-2-furoic acid must be treated as Hazardous Organic Chemical Waste .[1][2][3] It is strictly prohibited from entering municipal sewage systems due to the high lipophilicity and environmental persistence of the adamantane moiety.
Primary Disposal Method: High-temperature incineration equipped with flue gas scrubbing.[2] Waste Classification: Non-regulated organic solid (unless solvated).[2] Segregate from strong oxidizers immediately.[2]
Chemical Profile & Hazard Assessment
As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's dual nature: the reactive furan ring and the stable, bulky adamantane cage.
| Property | Data / Characteristic | Operational Implication |
| Chemical Name | 5-(1-Adamantyl)-2-furoic acid | |
| CAS Number | 35480-52-5 (Generic Analog Reference) | Verify specific vendor CAS; analogs often share protocols.[1][3] |
| Molecular Formula | C₁₅H₁₈O₃ | High carbon content; suitable for caloric recovery in incineration.[1][3] |
| Physical State | Solid (Crystalline powder) | Dust explosion hazard if finely divided.[1][3] |
| Solubility | Low in water; High in DMSO, MeOH | Do not attempt aqueous disposal.[1][3] Use organic solvent streams.[2] |
| Stability | Adamantane Cage: Highly StableFuran Ring: Reactive | The cage resists biodegradation (bioaccumulation risk).[1][2][3] The ring reacts violently with strong oxidizers.[2] |
The "Why" Behind the Protocol:
-
Adamantane Persistence: The adamantyl group is a diamondoid cage.[2] It is exceptionally stable and does not readily biodegrade in standard wastewater treatment plants.[2] Releasing this into drains risks long-term aquatic accumulation.[1]
-
Furan Sensitivity: The furan ring is electron-rich.[2] While the carboxylic acid stabilizes it slightly, it remains susceptible to rapid, exothermic oxidation.[2] Never dispose of this compound in trash cans containing oxidizing acids (e.g., Nitric Acid waste).
Pre-Disposal Stabilization & Segregation
Before the waste leaves your bench, it must be stabilized. Follow this segregation logic to prevent "trash can chemistry" accidents.
-
Solid Waste: Collect in a dedicated High-Density Polyethylene (HDPE) or amber glass container. Label as "Solid Organic Waste - Irritant."[1][2]
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvents (e.g., Methanol, Ethyl Acetate), the waste stream is dictated by the solvent.[2]
Visualization: Waste Segregation Logic
The following diagram illustrates the decision tree for segregating this specific compound based on its physical state and solvent matrix.
Figure 1: Decision matrix for segregating 5-(1-Adamantyl)-2-furoic acid waste streams to ensure compatibility with incineration protocols.
Detailed Disposal Workflow
This protocol ensures compliance with standard laboratory safety (OSHA) and environmental protection (EPA) standards.
Step 1: Container Selection[5]
-
Solids: Use wide-mouth HDPE jars. Avoid metal containers if the acid is wet or in solution, as the carboxylic acid moiety can corrode metal over time, leading to leaks.[2]
-
Liquids: Use safety cans or amber glass bottles with pressure-venting caps.
Step 2: Labeling (RCRA Compliance)
Even if not a federally listed hazardous waste (P or U list), you must characterize it based on its properties.[2]
-
Label Text: "Hazardous Waste - 5-(1-Adamantyl)-2-furoic acid."[1][3]
-
Hazard Checkboxes: [x] Irritant [x] Toxic (Aquatic) [ ] Flammable (Check if solvated).[2]
-
RCRA Codes:
-
Solid: Generally non-regulated unless it exhibits toxicity characteristics (TCLP).[2] Assign "State Regulated Waste" codes if applicable (e.g., California).
-
Liquid (in Acetone/Methanol): D001 (Ignitable).
-
Step 3: Storage & Pickup
-
Store in a cool, dry area away from direct sunlight.[4]
-
Segregation: Keep at least 1 meter away from Nitric Acid, Perchloric Acid, or Hydrogen Peroxide waste containers.[2]
-
Schedule pickup with your EHS (Environmental Health & Safety) provider for Incineration .[2]
Emergency Contingencies: Spill Response
In the event of a benchtop spill, rapid containment is necessary to prevent the spread of dust (inhalation hazard).[2]
Spill Cleanup Protocol
-
PPE: Don nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work inside a fume hood.
-
Containment: Cover the spill with a dry absorbent pad or paper towel to prevent dispersion.[2]
-
Neutralization (Optional but Recommended): If the spill is significant, mist lightly with a dilute sodium carbonate solution to neutralize the carboxylic acid, then wipe up.[2]
-
Disposal: Place all cleanup materials (gloves, pads) into the Solid Organic Waste container. Do not throw spill debris in the regular trash.[2]
Visualization: Spill Response Logic
Figure 2: Step-by-step workflow for safely managing accidental spills.
Regulatory & Compliance Context
-
EPA (USA): This compound is not specifically listed on the RCRA P-list or U-list [1]. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.[2] Due to the furan ring's potential toxicity and the adamantane group's environmental persistence, the Best Management Practice (BMP) is to manage it as hazardous waste.
-
Ecological Impact: Adamantane derivatives are known to be toxic to aquatic life with long-lasting effects (H413) [2].[1][2] This mandates zero-discharge to sewer systems.[1]
References
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[2] EPA.gov.[2] [Link]2]
-
National Center for Biotechnology Information. PubChem Compound Summary for Adamantane Derivatives (Safety & Hazards). PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] OSHA.gov.[2] [Link]2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
